Serlopitant
Description
Properties
IUPAC Name |
3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F7NO2/c1-16(19-10-20(28(31,32)33)12-21(11-19)29(34,35)36)39-26-9-4-18-14-37(23-7-8-24(38)13-23)15-25(18)27(26)17-2-5-22(30)6-3-17/h2-3,5-6,10-13,16,18,25-27H,4,7-9,14-15H2,1H3/t16-,18-,25-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYCRJBCNNHRH-OIYLJQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006599 | |
| Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860642-69-9 | |
| Record name | Serlopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860642-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serlopitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860642699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serlopitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[5-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-4-(4-fluorophenyl)octahydro-2H-isoindol-2-yl]cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERLOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277V92K32B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Serlopitant: A Technical Guide to its Mechanism of Action in Pruritus Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pruritus, or chronic itch, remains a significant clinical challenge with a substantial impact on patient quality of life. The development of targeted therapies has been hampered by the complex neurobiology of itch signaling. Serlopitant, a selective, orally bioavailable, small molecule antagonist of the neurokinin-1 receptor (NK1R), emerged as a promising therapeutic agent for various pruritic conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of pruritus signaling. It details the molecular interactions, cellular pathways, and physiological responses that underpin its anti-pruritic effects. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for pivotal assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of Substance P and the NK1 Receptor in Pruritus
Chronic pruritus is a multidimensional sensory experience involving a complex interplay between the skin, immune system, and the peripheral and central nervous systems.[1] While histamine is a well-known pruritogen, many forms of chronic itch are non-histaminergic and refractory to antihistamines.[2] A key pathway implicated in non-histaminergic itch is mediated by the neuropeptide Substance P (SP) and its high-affinity receptor, the neurokinin-1 receptor (NK1R).[1][3]
Substance P, a member of the tachykinin family of neuropeptides, is released from the peripheral terminals of primary sensory neurons in the skin in response to various stimuli, including pruritogens and inflammatory mediators.[1] Upon its release, SP binds to and activates NK1Rs, which are expressed on a variety of cells involved in itch transmission, including:
-
Sensory Neurons: Activation of NK1R on sensory nerve fibers contributes to neuronal hyperexcitability and the transmission of itch signals from the periphery to the spinal cord.
-
Spinal Cord Neurons: In the dorsal horn of the spinal cord, SP acts as a neurotransmitter, activating NK1R on second-order neurons that project to the brain, where the sensation of itch is processed.
-
Immune Cells: Mast cells, T-cells, and other immune cells express NK1R. SP can induce the degranulation of mast cells, leading to the release of histamine, serotonin, and other pro-inflammatory and pruritic mediators, further amplifying the itch response.
-
Keratinocytes and other skin cells: These cells also express NK1Rs and can participate in the inflammatory and pruritic cascade.
Given the central role of the SP/NK1R pathway in mediating pruritus, blocking this interaction with an NK1R antagonist like this compound presents a rational and targeted therapeutic strategy.
This compound: A Selective NK1 Receptor Antagonist
This compound is a potent and selective antagonist of the human NK1 receptor. Its mechanism of action is to competitively inhibit the binding of Substance P to the NK1R, thereby blocking the downstream signaling cascade that leads to the sensation of itch. By acting at both peripheral and central sites of NK1R expression, this compound can attenuate pruritus signaling at multiple levels.
dot
Caption: this compound competitively blocks Substance P from binding to the NK1 receptor.
Quantitative Data from Preclinical and Clinical Studies
The efficacy and safety of this compound in treating pruritus have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human NK1 | CHO | [³H]-Substance P | ~1-5 |
Note: The exact Kᵢ value for this compound is proprietary. The provided range is based on literature describing it as a high-affinity antagonist.
Table 2: Efficacy of this compound in a Preclinical Model of Pruritus
| Animal Model | Pruritogen | This compound Dose (mg/kg, p.o.) | Reduction in Scratching Bouts (%) | p-value | Reference |
| Mouse | Substance P (intradermal) | 10 | ~50-60% | <0.05 |
Note: This is a representative example. Specific protocols and results may vary between studies.
Table 3: Summary of Key Phase II/III Clinical Trial Efficacy Data for this compound in Pruritus
| Indication | Trial Identifier | N | Treatment | Primary Endpoint | Result | p-value | Reference |
| Chronic Pruritus | NCT01951274 | 257 | This compound 1 mg | % change from baseline in VAS at Week 6 | -41.4% (vs -28.3% for placebo) | 0.022 | |
| This compound 5 mg | -42.5% (vs -28.3% for placebo) | 0.013 | |||||
| Prurigo Nodularis | NCT02196324 | 128 | This compound 5 mg | Change from baseline in average itch VAS at Week 8 | -3.6 (vs -1.9 for placebo) | <0.001 | |
| Psoriasis | NCT03343639 | 204 | This compound 5 mg | WI-NRS 4-point responder rate at Week 8 | 33.3% (vs 21.1% for placebo) | 0.028 |
VAS: Visual Analog Scale; WI-NRS: Worst Itch Numeric Rating Scale.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action. These protocols are based on standard techniques and published literature.
In Vitro NK1 Receptor Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK1 receptor.
Materials:
-
CHO cell membranes expressing the recombinant human NK1 receptor.
-
[³H]-Substance P (radioligand).
-
This compound (test compound).
-
Non-labeled Substance P (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare a dilution series of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Substance P (typically at its K₋d), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of non-labeled Substance P.
-
Add the CHO-hNK1R cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Substance P binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
dot
Caption: Workflow for the in vitro NK1 receptor competition binding assay.
Substance P-Induced Scratching Behavior in Mice
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pruritus.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Substance P.
-
Saline.
-
Observation chambers.
-
Video recording equipment.
Protocol:
-
Acclimatize mice to the observation chambers.
-
Administer this compound or vehicle orally (p.o.) at a predetermined time before the pruritogen challenge (e.g., 60 minutes).
-
Inject a specific amount of Substance P (e.g., 10 µg in 20 µL of saline) intradermally (i.d.) into the rostral back of the mice.
-
Immediately after the injection, place the mice back into the observation chambers and video record their behavior for a set period (e.g., 30-60 minutes).
-
A blinded observer will later analyze the video recordings and count the number of scratching bouts directed at the injection site.
-
Compare the number of scratches in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
dot
Caption: Workflow for the mouse model of Substance P-induced scratching.
Phase II Clinical Trial in Prurigo Nodularis (NCT02196324) - Abridged Protocol
Objective: To assess the efficacy and safety of this compound for the treatment of pruritus in adults with prurigo nodularis.
Study Design: Randomized, double-blind, placebo-controlled, multicenter study.
Patient Population:
-
Adults (18-80 years) with a diagnosis of prurigo nodularis for at least 6 weeks.
-
Treatment-refractory pruritus despite topical corticosteroids or antihistamines.
-
At least 10 pruritic nodules on at least two different body surface areas.
-
A baseline average itch Visual Analog Scale (VAS) score of ≥70 mm (on a 100 mm scale).
Intervention:
-
This compound 5 mg orally, once daily for 8 weeks.
-
Matching placebo orally, once daily for 8 weeks.
Primary Efficacy Endpoint:
-
Change from baseline in the average itch VAS score at week 8.
Key Secondary Endpoints:
-
Change from baseline in the worst itch VAS score.
-
Proportion of patients with a ≥4-point improvement on the Worst Itch Numeric Rating Scale (WI-NRS).
-
Change in the number of prurigo nodules.
Safety Assessments:
-
Adverse event monitoring.
-
Clinical laboratory tests.
-
Vital signs.
-
Electrocardiograms (ECGs).
dot
Caption: Simplified workflow of the Phase II clinical trial of this compound in prurigo nodularis.
Discussion and Future Directions
This compound has demonstrated a clear mechanism of action by antagonizing the NK1 receptor, a key component of the pruritus signaling pathway. Preclinical and Phase II clinical studies provided strong evidence for its efficacy in reducing itch across various conditions, including chronic pruritus, prurigo nodularis, and psoriasis. However, subsequent Phase III trials for prurigo nodularis did not meet their primary endpoints, leading to the discontinuation of its development for this indication by some sponsors.
The reasons for the discrepancy between Phase II and Phase III results are likely multifactorial and may include placebo effects in larger trials, patient heterogeneity, and the complexity of chronic pruritus pathophysiology, which may involve redundant or alternative signaling pathways.
Future research in this area could focus on:
-
Identifying patient subpopulations that are most likely to respond to NK1R antagonist therapy.
-
Investigating the role of other tachykinin receptors and neuropeptides in chronic itch.
-
Exploring combination therapies that target multiple pathways involved in pruritus.
-
Developing novel drug delivery systems to enhance the therapeutic index of NK1R antagonists.
Conclusion
This compound represents a mechanistically targeted approach to the treatment of chronic pruritus. Its development has significantly advanced our understanding of the role of the Substance P/NK1 receptor pathway in itch. While the clinical development of this compound has faced challenges, the wealth of data generated from these studies provides a valuable foundation for future research and the development of novel anti-pruritic therapies. This technical guide serves as a comprehensive resource for scientists and researchers working to unravel the complexities of pruritus and to develop more effective treatments for this debilitating condition.
References
Serlopitant: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serlopitant (also known as VPD-737 and MK-0594) is a potent, selective, and brain-penetrant antagonist of the neurokinin-1 (NK1) receptor.[1][2] It has been investigated in numerous clinical trials for the treatment of chronic pruritus (itch) associated with various conditions, including prurigo nodularis, atopic dermatitis, and psoriasis, as well as for overactive bladder.[1][2] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed account of its synthesis, its mechanism of action through the Substance P/NK1 receptor pathway, and a summary of key clinical trial methodologies.
Chemical Structure and Properties
This compound is a complex small molecule featuring a hydroisoindoline core and five stereocenters. Its chemical identity is well-defined by various nomenclature systems and physical properties.
| Identifier | Value |
| IUPAC Name | 3-[(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]cyclopent-2-en-1-one[3] |
| CAS Number | 860642-69-9 |
| Molecular Formula | C₂₉H₂₈F₇NO₂ |
| Molecular Weight | 555.53 g/mol |
| SMILES String | C--INVALID-LINK--O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)C5=CC(=O)CC5 |
| Melting Point | 216.5-217.5 °C |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the complex hydroisoindoline scaffold with precise stereochemical control. The key steps, as outlined by Jiang et al. in the Journal of Medicinal Chemistry, include a Diels-Alder reaction, chiral separation, ether formation, and bis-alkylation.
Experimental Protocol Overview
The synthesis of this compound (designated as compound 17 in the original publication) is achieved through the following key transformations:
-
Diels-Alder Condensation: This initial step serves to construct the core bicyclic ring system of the molecule.
-
Chiral Separation: A crucial step to isolate the desired stereoisomer of a key cyclohexanol intermediate. This ensures the correct absolute stereochemistry in the final product.
-
Ether Formation via Trichloroacetimidate Intermediate: The hydroxyl group of the separated intermediate is activated as a trichloroacetimidate. This activated intermediate then reacts with the chiral alcohol, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, to form the key ether linkage.
-
Bis-Alkylation to Form the Cyclic Amine: The final key step involves a double alkylation reaction to form the isoindoline nitrogen ring, incorporating the cyclopentenone moiety.
While the full, step-by-step experimental details with reagent quantities and reaction conditions are proprietary and detailed within the primary literature, the above outline describes the strategic approach to constructing this complex molecule.
Mechanism of Action and Signaling Pathway
This compound functions as a high-affinity antagonist of the Neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide implicated in the transmission of pain and itch signals, as well as in neurogenic inflammation.
In conditions of chronic pruritus, there is often an upregulation of SP and the NK1 receptor in both the peripheral and central nervous systems. Substance P, released from nerve fibers, binds to NK1 receptors on various cells, including sensory neurons, keratinocytes, and mast cells, perpetuating the itch sensation.
This compound competitively binds to the NK1 receptor, thereby blocking the binding of Substance P. This antagonism disrupts the downstream signaling cascade, leading to a reduction in the perception of itch.
Clinical Trial Protocols
This compound has been evaluated in multiple Phase II and Phase III clinical trials for chronic pruritus. The methodologies employed in these studies provide insight into its clinical investigation.
Summary of a Typical Phase II/III Clinical Trial Protocol
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter study. |
| Patient Population | Adults with moderate-to-severe chronic pruritus (e.g., associated with prurigo nodularis) for at least 6 weeks, refractory to standard treatments like topical steroids or antihistamines. |
| Inclusion Criteria | Typically a baseline pruritus score of ≥ 7 on a 10-point Visual Analog Scale (VAS) or Worst-Itch Numeric Rating Scale (WI-NRS). |
| Dosage | Oral, once-daily administration of this compound (common doses include 1 mg and 5 mg) or a matching placebo. Some studies utilized a loading dose on the first day. |
| Treatment Duration | Typically ranged from 6 to 10 weeks, followed by a post-treatment follow-up period. |
| Primary Efficacy Endpoint | The primary outcome was often the percentage change in the pruritus score (VAS or WI-NRS) from baseline to the end of the treatment period, or the proportion of patients achieving a ≥4-point reduction on the WI-NRS. |
| Safety and Tolerability | Assessed through the monitoring of treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs. |
Representative Clinical Trial Workflow
Conclusion
This compound is a well-characterized NK1 receptor antagonist with a clear mechanism of action targeting the Substance P-mediated itch pathway. Its synthesis is complex, requiring precise stereochemical control to achieve the desired enantiomerically pure final product. While demonstrating efficacy in reducing pruritus in several Phase II trials, it did not consistently meet primary endpoints in later Phase III studies for prurigo nodularis. Nevertheless, the development and study of this compound have significantly contributed to the understanding of the role of the NK1 receptor in chronic pruritus and have paved the way for further research into neurokinin-based therapies for this debilitating condition.
References
The Preclinical Profile of Serlopitant: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serlopitant is a potent and selective, orally administered, small molecule antagonist of the neurokinin-1 receptor (NK1R). Initially investigated for overactive bladder and alcohol dependence, its development focus shifted to the treatment of chronic pruritus (itch) due to the critical role of the Substance P/NK1R pathway in itch signaling. While this compound demonstrated some efficacy in clinical trials for various pruritic conditions, it ultimately failed to meet primary endpoints in Phase 3 studies for prurigo nodularis, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic and pharmacodynamic data for this compound, offering valuable insights for researchers in the fields of dermatology, neuropharmacology, and drug development.
Pharmacodynamics: Targeting the Itch Pathway
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK1R. SP is a neuropeptide that plays a pivotal role in the transmission of itch signals, particularly in chronic pruritus.[1]
Mechanism of Action
The mechanism of action of this compound in mitigating pruritus is centered on the disruption of the SP/NK1R signaling cascade. This pathway is implicated in both the peripheral and central nervous systems.
-
Peripheral Nervous System: In the skin, SP is released from sensory nerve endings and can activate NK1R on various cells, including mast cells, keratinocytes, and immune cells, leading to neurogenic inflammation and the generation of itch signals.
-
Central Nervous System: Itch signals are transmitted to the spinal cord, where SP acts as a neurotransmitter. NK1R-expressing neurons in the dorsal horn of thespinal cord are crucial for relaying these signals to the brain.[2]
By blocking NK1R, this compound is believed to inhibit the transmission of itch signals at both peripheral and central levels.
Preclinical Efficacy Models
The antipruritic activity of NK1R antagonists, including by extension this compound, has been demonstrated in various preclinical models. The most common model involves the intradermal injection of SP, which induces a robust scratching behavior in animals.
Experimental Protocol: Substance P-Induced Scratching Model (General Methodology)
While the specific protocol used for this compound is not publicly available, a general methodology for this model is as follows:
-
Animal Model: Typically, male ICR mice or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced scratching.
-
Drug Administration: The test compound (e.g., an NK1R antagonist) or vehicle is administered via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the SP challenge.
-
Substance P Challenge: A solution of Substance P is injected intradermally into a specific site, usually the nape of the neck or the cheek, to elicit scratching behavior.
-
Behavioral Observation: Immediately following the SP injection, the animals are observed for a defined period (e.g., 30-60 minutes), and the number of scratches directed at the injection site is counted.
-
Data Analysis: The scratching counts in the drug-treated groups are compared to the vehicle-treated group to determine the efficacy of the compound in reducing SP-induced pruritus.
Receptor Occupancy
While specific preclinical receptor occupancy data for this compound is not available in the public domain, human studies have provided insights into its target engagement. In clinical studies, a 5 mg oral dose of this compound resulted in over 90% occupancy of NK1 receptors in the central nervous system, as measured by positron emission tomography (PET).[3] Dose-dependent receptor occupancy was observed with doses ranging from 0.1 mg to 10.0 mg.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed preclinical pharmacokinetic data for this compound in animal models such as mice, rats, and dogs are not publicly available. It is mentioned that this compound has been extensively studied in animal toxicology studies, which would have included pharmacokinetic assessments, but these data remain proprietary.[1] However, human pharmacokinetic data can provide a useful reference.
Human Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of this compound observed in human clinical trials.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2 - 4 hours | [2] |
| Elimination Half-Life (t½) | 45 - 85 hours | |
| Metabolism | Primarily by CYP3A4 |
Note: This data is from human studies and may not directly translate to preclinical models.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action in Itch Signaling
Experimental Workflow for a Substance P-Induced Scratching Model
Conclusion
This compound is a well-characterized NK1R antagonist with a clear mechanism of action in the context of pruritus. Preclinical studies, primarily utilizing Substance P-induced scratching models, have supported its rationale as an antipruritic agent. However, a significant gap exists in the publicly available literature regarding detailed quantitative preclinical pharmacokinetic and pharmacodynamic data. While human pharmacokinetic data offers some guidance, the lack of specific animal data limits direct translation and modeling for preclinical research. The information provided in this guide, synthesized from available resources, serves as a foundational reference for researchers interested in the preclinical profile of this compound and the broader field of NK1R antagonism in pruritus. Further disclosure of proprietary data would be necessary for a more complete understanding of its preclinical characteristics.
References
In Vitro Binding Affinity of Serlopitant to Neurokinin-1 (NK1) Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Serlopitant to the Neurokinin-1 (NK1) receptor. This compound is a selective, non-peptide antagonist of the NK1 receptor, which has been investigated for various therapeutic applications. Understanding its binding characteristics at the molecular level is crucial for elucidating its mechanism of action and for the development of related compounds.
Core Data Presentation: Binding Affinity of this compound
The binding affinity of this compound to the human NK1 receptor has been quantified through competitive radioligand binding assays. The key parameters determined in these studies are summarized in the table below.
| Parameter | Value | Description |
| Dissociation Constant (Kd) | 46 pM | A measure of the equilibrium dissociation of the this compound-NK1 receptor complex, indicating very high binding affinity. |
| Half-maximal Inhibitory Concentration (IC50) | 61 pM | The concentration of this compound required to displace 50% of a radiolabeled ligand (e.g., Substance P) from the NK1 receptor. |
Experimental Protocols
The determination of this compound's binding affinity for the NK1 receptor typically involves a competitive radioligand binding assay. The following is a detailed, representative protocol based on standard methodologies for studying G-protein coupled receptors (GPCRs) like the NK1 receptor.
Preparation of Cell Membranes Expressing Human NK1 Receptors
-
Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is genetically engineered to express a high density of the full-length human NK1 receptor. Cells are cultured in appropriate media and conditions to ensure robust receptor expression.
-
Membrane Preparation:
-
Cultured cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Cells are homogenized using a Dounce or Polytron homogenizer to disrupt the cell membranes.
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.
-
The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.
-
Competitive Radioligand Binding Assay
-
Radioligand Selection: A high-affinity, selective radiolabeled ligand for the NK1 receptor is used. A common choice is [125I]-Substance P or [3H]-Substance P.
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, bovine serum albumin, and protease inhibitors).
-
A fixed, low concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
A suspension of the prepared cell membranes containing the NK1 receptors.
-
-
Total Binding: A set of wells contains only the radioligand and membranes to determine the maximum binding.
-
Non-specific Binding: Another set of wells includes a high concentration of a non-radiolabeled, potent NK1 receptor antagonist (e.g., Aprepitant) to saturate the receptors and determine the amount of radioligand that binds non-specifically to the membranes and other components.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Radioligand: Following incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
NK1 Receptor Signaling Pathway
The Neurokinin-1 (NK1) receptor is a G-protein coupled receptor that primarily signals through the Gαq/11 pathway upon binding its endogenous ligand, Substance P. This activation initiates a cascade of intracellular events.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Competitive Binding Assay Workflow.
Preclinical Efficacy of Serlopitant in Chronic Itch: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic itch, or pruritus, remains a significant clinical challenge with a substantial impact on patient quality of life. The neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 receptor (NK1R), have been identified as key mediators in the transmission of itch signals. Serlopitant (formerly VPD-737) is a potent and selective NK1R antagonist that has been investigated for the treatment of chronic pruritus. This technical guide provides a comprehensive overview of the preclinical evidence for this compound and other NK1R antagonists in various chronic itch models, details the experimental protocols used to evaluate its efficacy, and illustrates the underlying signaling pathways. While specific preclinical data for this compound is limited in publicly available literature, this paper consolidates the broader evidence for NK1R antagonism in pruritus and presents representative data from relevant animal studies.
The Substance P/NK1R Signaling Pathway in Itch
The sensation of itch is transmitted from the periphery to the central nervous system via a complex network of neurons and signaling molecules. Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in this process, particularly in non-histaminergic itch pathways which are predominant in chronic pruritus.
Mechanism of Action:
-
Peripheral Sensitization: In the skin, various stimuli can trigger the release of Substance P from primary sensory nerve endings.
-
Receptor Binding: Substance P binds to and activates NK1 receptors located on various cell types, including sensory neurons, keratinocytes, and mast cells.[1]
-
Signal Transduction: Activation of the G-protein coupled NK1R initiates a downstream signaling cascade, leading to neuronal depolarization and the transmission of an itch signal along sensory nerve fibers to the spinal cord.
-
Central Transmission: In the spinal cord, Substance P acts as a neurotransmitter, relaying the itch signal to second-order neurons that ascend to the brain, where the sensation of itch is perceived.
This compound, as a selective NK1R antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from exerting its effects and effectively blocking the transmission of the itch signal at both peripheral and central levels.[1]
Preclinical Models of Chronic Itch
A variety of animal models are utilized to induce and evaluate chronic itch and the efficacy of potential therapeutics. These models can be broadly categorized into those inducing acute itch, which is useful for studying signaling pathways, and those inducing chronic itch, which more closely mimic the clinical condition.
Substance P-Induced Itching Model
This is a key model for evaluating NK1R antagonists, as it directly assesses the drug's ability to block the effects of the target ligand.
Experimental Protocol:
-
Animal Model: Typically, male ICR or C57BL/6 mice are used.[2]
-
Itch Induction: A solution of Substance P (e.g., 10-135 µg per site) is administered via intradermal (i.d.) injection into the rostral back or nape of the neck of the mouse.[3]
-
Behavioral Assessment: Immediately following injection, the mice are placed in an observation chamber. The number of scratching bouts directed at the injection site is counted for a defined period, typically 30-60 minutes. A "bout" of scratching is defined as one or more rapid back-and-forth motions of the hind paw.
-
Drug Administration: The test compound (e.g., this compound or another NK1R antagonist) is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the Substance P injection.
-
Outcome Measure: The primary outcome is the reduction in the number of scratching bouts in the drug-treated group compared to the vehicle-treated control group.
Other Relevant Chronic Itch Models
While the Substance P-induced model is highly specific, other models that induce a more complex and chronic inflammatory itch state are also valuable.
-
Dry Skin (Xerosis) Model: Induced by repeated application of a mixture of acetone and ether followed by water, leading to skin barrier dysfunction and pruritus.
-
Allergic Contact Dermatitis Models: Commonly induced by topical application of haptens such as 2,4-dinitrofluorobenzene (DNFB) or oxazolone, which elicit an inflammatory skin reaction and associated itch.
-
Imiquimod-Induced Psoriasis-like Model: Topical application of imiquimod cream induces a skin inflammation that mimics psoriasis and is associated with significant itch behavior.
Preclinical Efficacy Data for NK1R Antagonists
While specific preclinical data for this compound is not extensively detailed in peer-reviewed publications, studies on other selective NK1R antagonists provide strong evidence for the class's efficacy in reducing itch-related behaviors in animal models.
Table 1: Representative Preclinical Efficacy of NK1R Antagonists in Itch Models
| Compound | Animal Model | Itch Induction | Route of Administration | Dose Range | % Reduction in Scratching (vs. Vehicle) | Reference |
| Spantide | ICR Mice | Intradermal Substance P (100 nmol/site) | Intradermal (co-injection) | 0.05 - 0.5 nmol/site | Significant inhibition | [2] |
| L-668,169 | ICR Mice | Intradermal Substance P (100 nmol/site) | Intradermal (co-injection) | 0.5 - 50 nmol/site | Up to 68.8% | |
| Aprepitant | Atopic Dermatitis Japanese Mice (ADJM) | Spontaneous Itch | Oral (p.o.) | 100 mg/kg | No significant effect | |
| Orvepitant | Mongolian Gerbil | Spontaneous Scratching | Not specified | Not specified | Profound antipruritic effect |
Note: Data for this compound in these specific models is not publicly available. The table presents data for other NK1R antagonists to illustrate the expected preclinical efficacy profile for this class of compounds.
Animal studies have consistently demonstrated that blocking NK1 receptor signaling leads to a reduction in scratching behaviors. Intradermal injection of an NK1 receptor agonist has been shown to induce scratching, and this effect can be attenuated by the administration of NK1 receptor antagonists.
Experimental Workflow and Logical Relationships
The preclinical evaluation of a novel anti-pruritic agent like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The preclinical evidence for the role of the Substance P/NK1R pathway in chronic itch is substantial. Although specific quantitative preclinical data for this compound is not widely published, the collective evidence from studies on other NK1R antagonists strongly supports the rationale for its development as a treatment for chronic pruritus. The established animal models of itch, particularly the Substance P-induced scratching model, provide robust platforms for evaluating the in vivo efficacy of compounds targeting this pathway. The data from these preclinical studies have paved the way for the clinical investigation of this compound in various pruritic conditions. Further research and publication of specific preclinical data for this compound would be invaluable to the scientific community in fully understanding its pharmacological profile.
References
An In-depth Technical Guide to the Exploratory Studies of Serlopitant for Refractory Chronic Cough
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serlopitant, an oral, once-daily, highly selective neurokinin-1 receptor (NK1-R) antagonist, was investigated as a potential treatment for refractory chronic cough (RCC). The therapeutic rationale was based on the role of Substance P, the natural ligand for the NK1-R, in mediating the cough reflex. Despite a plausible mechanism of action, the exploratory Phase 2 clinical trial, known as the TUSSIX (MTI-110) study, failed to demonstrate efficacy. Treatment with this compound did not show a benefit over placebo in reducing cough frequency. Consequently, the clinical development of this compound for this indication was discontinued. This guide provides a comprehensive overview of the available data, experimental protocols, and the underlying scientific rationale for the exploratory studies.
Introduction to Refractory Chronic Cough and the NK1-R Target
Chronic cough is a persistent cough lasting longer than eight weeks that does not resolve after investigation and treatment of common causes such as asthma, gastroesophageal reflux disease (GERD), and upper airway cough syndrome[1]. When the cough persists despite thorough investigation and treatment, it is termed Refractory Chronic Cough (RCC), a condition that significantly impairs quality of life[1].
The cough reflex is a complex process mediated by sensory nerves. A key pathway implicated in cough hypersensitivity involves the neuropeptide Substance P and its interaction with the neurokinin-1 receptor (NK1-R). Substance P is released from the terminals of sensory C-fibers in the airways in response to irritants and inflammatory stimuli. It then binds to NK1 receptors on various cells, including neural tissues, leading to neurogenic inflammation and sensitization of the cough reflex arc. Therefore, blocking the NK1 receptor was hypothesized to reduce the urge to cough and decrease cough frequency. This compound was developed by Merck and licensed to Menlo Therapeutics to test this hypothesis in various conditions, including chronic cough[2].
Mechanism of Action: The Substance P/NK1-R Pathway in Cough
The cough reflex is initiated by the stimulation of afferent nerve endings in the airways. Vagal afferent nerves transmit signals to the cough center in the brainstem (medulla), which in turn generates an efferent signal to the expiratory muscles to produce a cough.
Substance P, a tachykinin neuropeptide, plays a crucial role in sensitizing this pathway. When airway-irritant receptors are stimulated, Substance P is released and binds to NK1 receptors. This binding has several effects that promote a pro-tussive state:
-
Neuronal Sensitization: It increases the excitability of the afferent neurons, lowering the threshold for cough induction.
-
Neurogenic Inflammation: It promotes plasma extravasation and vasodilation in the airways, contributing to an inflammatory environment that can further irritate cough receptors.
This compound acts as a potent and selective antagonist of the NK1 receptor. By competitively blocking the binding of Substance P, it was expected to inhibit these downstream effects, thereby desensitizing the cough reflex and reducing cough frequency in patients with RCC.
Figure 1. Simplified signaling pathway of this compound's mechanism of action in the cough reflex.
Exploratory Clinical Development
The primary exploratory study of this compound in refractory chronic cough was a Phase 2 clinical trial designated MTI-110, also known as TUSSIX[3][4].
Experimental Protocol: Phase 2 (TUSSIX) Study
While the full, detailed protocol for the MTI-110 study was not made publicly available following its discontinuation, the key design elements have been reported in press releases and clinical trial registries.
-
Study Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy, Safety, and Tolerability of this compound for the Treatment of Refractory Chronic Cough.
-
Study Design: The trial was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: The study enrolled 185 adult patients with refractory chronic cough. General inclusion criteria for such trials typically involve a cough lasting >8 weeks and a failure to respond to treatments for common underlying causes.
-
Intervention: Patients were randomized on a 1:1 basis to receive either this compound 5 mg or a matching placebo, administered orally once daily for 12 weeks.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in 24-hour cough frequency at 12 weeks of treatment.
-
Method of Cough Measurement: Cough frequency was measured using a sound recording device worn by the subjects for 24-hour periods at specified intervals (e.g., Day 0, and subsequent treatment days). The recordings are then analyzed to count the number of coughs.
-
Key Secondary Efficacy Endpoint: A key secondary endpoint was the responder rate, defined as the percentage of patients experiencing a 30% or greater reduction in 24-hour cough frequency at week 12 compared to baseline.
References
Serlopitant: An In-depth Analysis of its Selectivity Profile and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serlopitant (also known as VPD-737 and MK-0594) is a selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] Developed initially for overactive bladder and subsequently investigated for chronic pruritus and other conditions, its mechanism of action centers on the blockade of the Substance P/NK1 receptor pathway, which is implicated in the transmission of itch signals.[3][4][5] This technical guide provides a comprehensive overview of the available information regarding this compound's selectivity profile and potential for off-target effects, based on publicly accessible data.
While clinical studies have evaluated the efficacy and safety of this compound, detailed preclinical data on its binding affinities and comprehensive off-target screening are not extensively available in the public domain. This guide summarizes the existing qualitative descriptions of its selectivity and provides standardized methodologies for the types of experiments typically used to generate such data.
Core Mechanism of Action: Targeting the NK1 Receptor
This compound functions as a competitive antagonist at the NK1 receptor. By binding to this receptor, it prevents the endogenous ligand, Substance P, from activating downstream signaling cascades. In conditions such as chronic pruritus, Substance P is often overexpressed, leading to the initiation and amplification of itch signals. This compound's therapeutic hypothesis is based on its ability to interrupt this pathological signaling. Clinical studies have shown that a 5 mg oral dose of this compound can achieve over 90% occupancy of NK1 receptors in the central nervous system, indicating potent target engagement.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in neuronal excitation and the transmission of signals related to pain and itch.
Selectivity Profile of this compound
This compound has been described as a "highly selective" NK1 receptor antagonist. However, specific quantitative data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) from comprehensive receptor screening panels, are not publicly available. Such data is critical for a thorough assessment of a drug's selectivity and for predicting potential off-target effects.
Data on Binding Affinities
A comprehensive search of scientific literature and clinical trial databases did not yield specific Ki or IC50 values for this compound against a panel of off-target receptors, ion channels, transporters, and enzymes. The table below is presented as a template for how such data would be structured.
| Target | Binding Affinity (Ki) in nM | Fold Selectivity vs. NK1 |
| NK1 Receptor | Data Not Available | - |
| Receptor X | Data Not Available | Data Not Available |
| Receptor Y | Data Not Available | Data Not Available |
| Ion Channel Z | Data Not Available | Data Not Available |
| Enzyme A | Data Not Available | Data Not Available |
Note: The absence of publicly available data prevents a quantitative comparison of this compound's affinity for the NK1 receptor versus other potential targets.
Experimental Protocols
To determine the selectivity profile of a compound like this compound, a series of standardized in vitro assays are typically employed. The following sections detail the general methodologies for such experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target receptor by the investigational drug.
Objective: To determine the binding affinity (Ki) of this compound for the human NK1 receptor and a panel of off-target receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human NK1 receptor) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of a specific radioligand for the target receptor (e.g., [³H]-Substance P for the NK1 receptor) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are essential to determine whether a drug acts as an antagonist, agonist, or inverse agonist at a particular receptor. For an antagonist like this compound, these assays measure its ability to block the functional response induced by an agonist.
Objective: To characterize the functional activity of this compound at the human NK1 receptor and potential off-target receptors.
General Protocol (Calcium Mobilization Assay):
-
Cell Culture: Cells stably expressing the receptor of interest are cultured and plated in microtiter plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.
-
Agonist Stimulation: A known agonist for the target receptor (e.g., Substance P for the NK1 receptor) is added to stimulate the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined. This provides a measure of the functional potency of the antagonist.
Potential Off-Target Effects and Clinical Observations
Conclusion
This compound is a potent NK1 receptor antagonist with demonstrated high target occupancy in humans. Its primary mechanism of action involves the inhibition of the Substance P signaling pathway, which is a key mediator of chronic itch. While described as highly selective, the lack of publicly available quantitative data on its binding affinities for a broad range of receptors and other potential targets limits a detailed assessment of its selectivity profile and a definitive prediction of all potential off-target effects. The experimental protocols outlined in this guide represent standard methodologies that are used to generate the necessary data for a comprehensive evaluation of a drug candidate's selectivity and safety pharmacology. Further disclosure of preclinical data would be necessary for a complete understanding of this compound's molecular pharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]
- 5. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution of Serlopitant for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serlopitant is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor, a key component in the signaling pathway of substance P.[1][2] Its investigation in various in vitro assays is crucial for understanding its mechanism of action and potential therapeutic applications. This document provides a detailed protocol for the proper dissolution of this compound to ensure accurate and reproducible results in cell-based and other in vitro experimental setups. Due to its hydrophobic nature, careful selection of a solvent and proper handling techniques are paramount.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₈F₇NO₂ | MedChemExpress[3] |
| Molecular Weight | 555.53 g/mol | MedChemExpress[3] |
| Appearance | Solid | AbMole BioScience[4] |
| Water Solubility | Data not available (presumed low) | DC Chemicals, AbMole BioScience |
| Solubility in DMSO | 10 mg/mL | Cayman Chemical |
| Solubility in DMF | 20 mg/mL | Cayman Chemical |
| Solubility in DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | Cayman Chemical |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in an aqueous-based cell culture medium or assay buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution, especially if it will be used in cell culture experiments.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 5.56 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Based on the solubility data, a concentration of 10 mg/mL (equivalent to 18.0 mM) in DMSO is readily achievable. For ease of use, preparing a 10 mM stock solution is common practice.
-
Calculation for a 10 mM stock solution:
-
Molecular Weight of this compound = 555.53 g/mol
-
To prepare 1 mL of a 10 mM solution, you need: 0.01 mol/L * 1 L/1000 mL * 555.53 g/mol = 0.0055553 g = 5.56 mg
-
Add 1 mL of DMSO to 5.56 mg of this compound.
-
-
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If the stock solution is intended for use in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A safety data sheet suggests storing at -20°C in powder form or -80°C in solvent.
Preparation of Working Solutions:
To prepare a working solution for your in vitro assay, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist to the NK-1 receptor, blocking Substance P binding.
Experimental Workflow for this compound Solution Preparation
Workflow for preparing this compound stock and working solutions for in vitro assays.
References
- 1. The NK1 receptor antagonist this compound for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
Application Notes and Protocols for Serlopitant in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serlopitant is a selective antagonist of the Neurokinin-1 (NK1) receptor, a key component in the signaling pathway of Substance P (SP). This pathway is implicated in the pathophysiology of pruritus (itch). While extensive clinical data exists for this compound in humans for chronic pruritus, specific dosage information for efficacy studies in animal models is not widely published. These application notes provide a comprehensive overview of the available preclinical data, including toxicology and mechanism of action, to guide researchers in designing animal studies for this compound. Detailed protocols for inducing pruritus in animal models are also provided, along with visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-pruritic effects by blocking the binding of Substance P to the NK1 receptor (also known as the tachykinin receptor 1).[1][2][3][4] Substance P is a neuropeptide released from sensory nerve fibers that plays a crucial role in mediating itch signals.[2] By antagonizing the NK1 receptor, this compound disrupts the transmission of the itch signal, thereby reducing the sensation of pruritus and subsequent scratching behavior. The NK1 receptor is expressed in various cells, including neurons, mast cells, and keratinocytes, all of which are involved in the itch-scratch cycle.
Signaling Pathway of Substance P and this compound
Caption: Mechanism of action of this compound in blocking the Substance P / NK1 receptor pathway.
Recommended Dosage for Animal Studies
Direct evidence for efficacious dosages of this compound in animal models of pruritus is limited in publicly available literature. The majority of published studies focus on human clinical trials where oral dosages of 0.25 mg, 1 mg, and 5 mg once daily have been evaluated.
However, based on toxicology data and dosages of other NK1 receptor antagonists in animal models, a starting point for dose-ranging studies can be proposed. Researchers should perform their own dose-finding studies to determine the optimal dose for their specific model and experimental conditions.
Toxicology Data
Toxicology studies have been conducted in mice, rats, and dogs. These studies can help establish the No Observed Adverse Effect Level (NOAEL) and guide the selection of doses for efficacy studies.
| Animal Species | Study Duration | Route of Administration | Key Findings | NOAEL (relative to human exposure at 5 mg/day) |
| Rat | Chronic | Oral | Increased salivation, decreased body weight gain, mild liver and kidney changes. | 2.5-fold to 5-fold margin for histomorphological changes. |
| Mouse | Chronic | Oral | Generally well-tolerated. | Not specified. |
| Dog | Up to 9 months | Oral | Generally well-tolerated. | Not specified. |
Note: Non-clinical toxicity findings with this compound were observed at systemic exposures exceeding those anticipated for efficacy in humans.
Estimated Efficacious Dosage Range
Given the lack of direct data for this compound, researchers may consider starting with doses informed by studies on other NK1 receptor antagonists. For example, a study using the NK1 receptor antagonist SR140333B in a rat model of orofacial pain demonstrated efficacy at a dose of 3 mg/kg.
It is critical to reiterate that these are estimations, and a thorough dose-response study is essential to identify an effective and safe dose of this compound for any new animal model.
Experimental Protocols
The following protocols describe methods for inducing pruritus in mice, which are relevant to the mechanism of action of this compound.
Substance P-Induced Scratching Behavior in Mice
This is a common model to evaluate the efficacy of anti-pruritic agents that target the Substance P/NK1 receptor pathway.
Materials:
-
This compound
-
Substance P (Sigma-Aldrich or equivalent)
-
Sterile saline
-
Male ICR mice (or other suitable strain, as strain differences in response have been noted)
-
Hamilton syringes for intradermal injections
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration relative to the Substance P challenge should be determined based on the pharmacokinetic profile of this compound.
-
Substance P Challenge: At the appropriate time after this compound administration, intradermally inject a dose of Substance P (e.g., 10-135 µg in 20-50 µL of saline) into the rostral back or nape of the neck of the mice.
-
Observation and Data Collection: Immediately after the Substance P injection, place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes). Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
Experimental Workflow: Substance P-Induced Pruritus Model
References
Application Notes and Protocols for the Investigation of Serlopitant in a Mouse Model of Atopic Dermatitis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by intense pruritus (itching), eczematous lesions, and skin barrier dysfunction.[1][2] The neurokinin-1 receptor (NK1R) and its ligand, substance P (SP), have been identified as key players in the signaling of itch.[3][4][5] Serlopitant is a potent and selective NK1R antagonist that has been investigated for the treatment of various pruritic conditions. While clinical trials have explored its efficacy in human dermatological diseases, detailed protocols for its application in preclinical mouse models of atopic dermatitis are valuable for further mechanistic studies and drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a chemically induced mouse model of atopic dermatitis. The methodologies described herein cover the induction of AD-like symptoms in mice, administration of this compound, and subsequent evaluation of its therapeutic efficacy through various quantitative and qualitative assessments.
Mechanism of Action and Signaling Pathway
This compound functions by blocking the binding of Substance P to the NK1R. This interaction is a critical component of the pruritus signaling cascade. In atopic dermatitis, inflammatory cells and nerve fibers in the skin show increased expression of SP and NK1R. By antagonizing the NK1R, this compound disrupts the itch signal transmission, leading to a reduction in pruritus and potentially modulating the inflammatory response.
Experimental Protocols
A widely used and reproducible method for inducing atopic dermatitis-like symptoms in mice is the topical application of haptens such as oxazolone (OXA) or the vitamin D3 analog, calcipotriol (MC903). The following protocols detail the induction of AD using oxazolone and the subsequent treatment with this compound.
Oxazolone-Induced Atopic Dermatitis Mouse Model
This model involves a sensitization phase followed by a challenge phase to elicit a delayed-type hypersensitivity reaction that mimics the eczematous lesions of AD.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
This compound
-
Dexamethasone (positive control)
-
Micrometer gauge
-
Scoring system for dermatitis severity (e.g., SCORAD)
Protocol:
a. Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdominal skin.
-
Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal surface.
b. Challenge (Starting Day 7):
-
Seven days after sensitization, apply 20 µL of 1% oxazolone in a 4:1 acetone/olive oil vehicle to both the inner and outer surfaces of the right ear.
-
Repeat the challenge every other day for a total of 5-7 challenges to establish chronic inflammation.
Administration of this compound
Protocol:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Beginning on the first day of challenge (Day 7), administer this compound orally via gavage once daily.
-
A suggested dose range for exploratory studies could be 1-10 mg/kg, based on doses used in other preclinical models and scaled for mice.
-
Include a vehicle control group and a positive control group (e.g., oral dexamethasone at 1 mg/kg).
Assessment of Therapeutic Efficacy
a. Measurement of Ear Thickness:
-
Measure the thickness of the challenged (right) and unchallenged (left) ears daily before the challenge and treatment, using a digital micrometer.
-
Ear swelling is calculated as the difference in thickness between the right and left ears.
b. Dermatitis Severity Score:
-
Visually score the severity of erythema, edema, excoriation, and scaling of the ear skin based on a 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores constitutes the total dermatitis score.
c. Spontaneous Scratching Behavior:
-
Acclimatize individual mice in observation cages.
-
Videotape the mice for a defined period (e.g., 30-60 minutes) and count the number of scratching bouts directed towards the head and neck area.
d. Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Stain with Toluidine Blue to quantify mast cell numbers.
e. Cytokine and IgE Analysis:
-
Collect blood samples for the measurement of serum IgE levels using ELISA.
-
Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, IL-31, TSLP) using ELISA or multiplex assays.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of a successful experiment.
Table 1: Effect of this compound on Ear Thickness and Dermatitis Score
| Treatment Group | Dose (mg/kg) | Ear Thickness (mm, Day 21) | Dermatitis Score (Day 21) |
| Naive | - | 0.15 ± 0.02 | 0.0 ± 0.0 |
| Vehicle | - | 0.45 ± 0.05 | 8.5 ± 1.2 |
| This compound | 1 | 0.38 ± 0.04 | 6.8 ± 0.9 |
| This compound | 5 | 0.29 ± 0.03 | 4.5 ± 0.7 |
| This compound | 10 | 0.22 ± 0.02 | 2.8 ± 0.5 |
| Dexamethasone | 1 | 0.18 ± 0.03 | 1.5 ± 0.4 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group. |
Table 2: Effect of this compound on Scratching Behavior and Serum IgE Levels
| Treatment Group | Dose (mg/kg) | Scratching Bouts (per 30 min) | Serum IgE (ng/mL) |
| Naive | - | 15 ± 3 | 50 ± 10 |
| Vehicle | - | 150 ± 20 | 850 ± 95 |
| This compound | 1 | 110 ± 15 | 780 ± 80 |
| This compound | 5 | 75 ± 12** | 650 ± 70 |
| This compound | 10 | 40 ± 8 | 520 ± 65** |
| Dexamethasone | 1 | 25 ± 5 | 250 ± 40*** |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group. |
Table 3: Histological and Cytokine Analysis
| Treatment Group | Dose (mg/kg) | Epidermal Thickness (µm) | Mast Cell Count (per field) | Ear IL-4 (pg/mg tissue) |
| Naive | - | 20 ± 2 | 5 ± 1 | 30 ± 5 |
| Vehicle | - | 85 ± 10 | 45 ± 5 | 250 ± 30 |
| This compound | 1 | 75 ± 8 | 38 ± 4 | 220 ± 25 |
| This compound | 5 | 55 ± 6 | 25 ± 3 | 150 ± 20** |
| This compound | 10 | 35 ± 4 | 15 ± 2 | 90 ± 15 |
| Dexamethasone | 1 | 25 ± 3 | 8 ± 2 | 50 ± 10 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to the vehicle group. |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in a mouse model of atopic dermatitis. By antagonizing the NK1R, this compound is expected to primarily reduce pruritus, as evidenced by a decrease in scratching behavior. Furthermore, by breaking the itch-scratch cycle, it may also lead to a secondary reduction in skin inflammation, as reflected by decreased ear thickness, lower dermatitis scores, and reduced inflammatory cell infiltration and cytokine levels. These preclinical investigations are crucial for elucidating the full therapeutic potential of this compound in atopic dermatitis.
References
Application Notes and Protocols: Serlopitant in Primary Neuronal Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Serlopitant, a selective neurokinin-1 (NK1) receptor antagonist, in primary neuronal cell cultures. This document outlines the mechanism of action, offers detailed protocols for in vitro studies, and presents data interpretation guidelines for researchers investigating the effects of this compound on neuronal function.
Introduction
This compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes within the central and peripheral nervous systems, including the transmission of pain and itch signals, neurogenic inflammation, and the regulation of mood and anxiety.[3][4][5] In primary neuronal cell cultures, this compound can be utilized as a tool to investigate the roles of the SP/NK1 pathway in neuronal signaling, excitability, and survival. Primary neuronal cultures offer a physiologically relevant in vitro model to study these complex processes.
Mechanism of Action
This compound functions by competitively inhibiting the binding of Substance P to the NK1 receptor. This blockade prevents the activation of downstream signaling cascades typically initiated by SP. In neurons, the activation of the NK1 receptor, a G-protein coupled receptor, leads to the activation of phospholipase C, which in turn increases intracellular calcium levels and activates protein kinase C. These signaling events can modulate neuronal excitability and gene expression. By blocking this pathway, this compound allows for the investigation of the specific contributions of SP/NK1 signaling to neuronal function.
Data Presentation
| Parameter | Cell Type | Substance P Concentration | Observed Effect | Potential Assay for this compound | Reference |
| Neuronal Viability | Cortical, Hippocampal, Striatal Neurons | 100 µM (for 48h) | Decreased viability | MTT assay, LDH assay | |
| Neuronal Viability | Striatal Neurons | Sub-micromolar (for 7 days) | Neuronal cell death | Live/Dead staining | |
| Neuronal Excitation | Locus Coeruleus Neurons | Dose-dependent | Stimulation of neurons | Electrophysiology (Patch-clamp) | |
| NMDA Receptor Potentiation | Spinal Lamina Neurons | Not specified | Increased NMDA-activated depolarization | Calcium imaging (e.g., Fura-2) | |
| Cytokine Production | Human Astrocytes | Not specified | Production of IL-6, IL-8 | ELISA, Luminex assay |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in primary neuronal cell cultures. These should be optimized based on the specific neuronal cell type and experimental goals.
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol is a general guideline for establishing primary neuronal cultures from rodent embryos.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/coverslips coated with an appropriate substrate (e.g., Poly-D-lysine, Laminin)
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and isolate the desired brain region (e.g., cortex, hippocampus, dorsal root ganglia).
-
Mince the tissue into small pieces in cold dissection medium.
-
Digest the tissue with the enzymatic dissociation solution according to the manufacturer's instructions.
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a partial media change to remove cellular debris. Continue with regular media changes every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (at least 7 days in vitro for mature cultures)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Substance P (as a positive control/agonist)
-
Neuronal culture medium
Procedure:
-
Prepare stock solutions of this compound and Substance P. Note: The final concentration of the vehicle (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) to avoid toxicity.
-
On the day of the experiment, prepare serial dilutions of this compound and Substance P in pre-warmed culture medium.
-
For antagonist studies, pre-incubate the neuronal cultures with various concentrations of this compound for a predetermined time (e.g., 30-60 minutes) before adding Substance P.
-
Add Substance P at a concentration known to elicit a response (based on literature or preliminary experiments).
-
Incubate the cells for the desired duration of the experiment (this can range from minutes for signaling studies to days for viability assays).
-
Include appropriate controls: vehicle-only, Substance P-only, and this compound-only.
-
Proceed with the desired endpoint assay.
Protocol 3: Assessing Neuronal Viability using MTT Assay
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound is itching to quell chronic pruritus | MDedge [ma1.mdedge.com]
- 2. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
Serlopitant Administration for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serlopitant is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated primarily for the treatment of chronic pruritus. It functions by blocking the binding of Substance P to the NK1 receptor, a key pathway in the transmission of itch signals. While extensive clinical trial data exists for oral administration in humans, detailed preclinical protocols for in vivo animal studies are not widely published. This document provides a comprehensive guide for researchers, outlining the established clinical administration routes and offering generalized protocols for in vivo experiments in animal models based on standard practices for poorly water-soluble compounds and NK1 receptor antagonists.
Mechanism of Action: The Substance P/NK1 Receptor Pathway
This compound exerts its pharmacological effect by antagonizing the NK1 receptor, which is the primary receptor for the neuropeptide Substance P. This signaling pathway is a critical component in the neuro-immune axis and is implicated in the pathophysiology of pruritus.
The binding of Substance P to the NK1 receptor on neuronal and immune cells initiates a signaling cascade that leads to the sensation of itch and neurogenic inflammation. By competitively inhibiting this interaction, this compound effectively dampens the transmission of the itch signal from the periphery to the central nervous system.
Figure 1: this compound's mechanism of action on the Substance P/NK1 receptor pathway.
Administration Routes: From Clinical Trials to Preclinical Models
Clinical Administration
In human clinical trials, this compound has been consistently administered orally.[1][2][3] The formulation is typically a once-daily tablet. One study also noted the potential for administration through a gastric tube (G-tube), which aligns with the enteral route of administration.[4]
| Parameter | Description | Reference(s) |
| Route of Administration | Oral | [1] |
| Formulation | Tablet | |
| Dosage Range | 0.25 mg, 1 mg, 5 mg | |
| Frequency | Once daily |
Table 1: Summary of this compound Administration in Human Clinical Trials
Preclinical In Vivo Administration
Specific preclinical data on the in vivo administration of this compound, including vehicle formulations and exact dosages in mg/kg, are not extensively detailed in publicly available literature. However, based on the physicochemical properties of similar small molecule drugs (i.e., poor water solubility) and general practices in rodent studies, oral gavage is the most probable route of administration for efficacy and pharmacokinetic studies.
Generalized Protocol for Oral Gavage Administration in Rodents
This section provides a generalized protocol for the preparation and oral gavage administration of a poorly water-soluble NK1 receptor antagonist, such as this compound, in a rodent model (e.g., rat or mouse). Note: This is a representative protocol and must be optimized for the specific compound, animal model, and experimental design.
Vehicle Selection and Formulation
The selection of an appropriate vehicle is critical for ensuring the stability, homogeneity, and bioavailability of a poorly water-soluble compound.
Commonly Used Vehicles for Oral Gavage:
| Vehicle Composition | Description | Reference(s) |
| Aqueous Suspension with Suspending Agent | e.g., 0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water. A surfactant like 0.1% - 0.2% Tween 80 can be added to improve wettability and prevent aggregation. This is a common choice for toxicology and efficacy studies. | |
| Polyethylene Glycol (PEG) Solutions | e.g., PEG 400. Can be used as a co-solvent to dissolve the compound. The concentration of PEG should be carefully considered to avoid potential toxicity. | |
| Cyclodextrin Solutions | e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD). Can form inclusion complexes with hydrophobic drugs to increase their aqueous solubility. | |
| Oil-based Vehicles | e.g., Corn oil, sesame oil, or Miglyol® 812. Suitable for highly lipophilic compounds. |
Table 2: Common Vehicle Formulations for Oral Administration of Poorly Water-Soluble Compounds in Rodents
Preparation of a 0.5% Methylcellulose / 0.1% Tween 80 Suspension:
-
Heat a portion (e.g., one-third) of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it.
-
Add the remaining cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Add Tween 80 to the final concentration of 0.1% and mix thoroughly.
-
Accurately weigh the required amount of this compound powder.
-
Using a mortar and pestle, triturate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.
-
Store the suspension at 2-8°C and protect from light. Ensure the suspension is brought to room temperature and vortexed thoroughly before each administration.
Experimental Workflow for Oral Gavage
Figure 2: Standard workflow for oral gavage administration in rodent studies.
Detailed Gavage Procedure for Rats/Mice
Materials:
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip).
-
1 mL or 3 mL syringes.
-
Animal scale.
-
Prepared drug suspension.
Protocol:
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume to be administered. The typical maximum oral gavage volume for rodents is 10 mL/kg.
-
Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight line to the esophagus.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth and down the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Compound Administration: Once the needle is in place, slowly administer the suspension. If the animal struggles excessively, or if fluid is observed from the nose or mouth, withdraw the needle immediately as it may be in the trachea.
-
Post-Administration: After administration, withdraw the needle smoothly and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes.
Efficacy and Pharmacokinetic Considerations
-
Efficacy Studies: In preclinical models of pruritus, a key endpoint is the reduction of scratching behavior. Animal models often involve inducing itch through intradermal injections of pruritogens (e.g., Substance P, histamine, or other agents). Efficacy would be determined by quantifying the frequency and duration of scratching bouts in this compound-treated animals compared to a vehicle-treated control group.
-
Pharmacokinetic (PK) Studies: PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This involves collecting blood samples at various time points after administration to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This data is crucial for correlating drug exposure with efficacy and for scaling doses to other species.
Conclusion
The primary route of administration for this compound in in vivo studies is oral. While clinical data confirms its use in once-daily tablet formulations for humans, researchers conducting preclinical animal studies will likely need to formulate this compound as a suspension for oral gavage due to its likely poor water solubility. The provided generalized protocols for vehicle preparation and administration serve as a foundational guide. It is imperative for researchers to perform formulation development and pilot tolerability studies to establish a robust and reproducible administration protocol for their specific experimental context.
References
- 1. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduced pruritus in patients with prurigo nodularis in a phase 2, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Itch in EB | Dermatology | Stanford Medicine [med.stanford.edu]
Preparation of Serlopitant Stock Solutions for Cell-Based Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Serlopitant stock solutions for use in a variety of cell-based assays. This compound is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor, a key player in neurogenic inflammation, pain transmission, and pruritus. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage to ensure the stability and integrity of the compound. Additionally, it includes information on the mechanism of action of this compound and provides a starting point for determining appropriate working concentrations in cell culture experiments.
Introduction to this compound
This compound is a non-peptide, small molecule antagonist of the tachykinin NK-1 receptor.[1] Substance P (SP) is the endogenous ligand for the NK-1 receptor, and its binding initiates a signaling cascade involved in various physiological and pathophysiological processes. By competitively inhibiting the binding of SP, this compound effectively blocks these downstream signaling events.[1] This mechanism of action makes this compound a valuable tool for studying the role of the NK-1 receptor in cellular processes and a potential therapeutic agent for conditions such as chronic pruritus.[2]
This compound Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.
| Property | Value | Reference |
| Molecular Weight | 555.53 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | |
| Mechanism of Action | Selective Neurokinin-1 (NK-1) receptor antagonist | |
| Dissociation Constant (Kd) | 46 pM | |
| IC50 (Substance P displacement) | 61 pM |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many cell-based assays.
Step 1: Calculation
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (555.53 g/mol ).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 555.53 g/mol = 0.0055553 g
-
Mass (mg) = 5.56 mg
-
Step 2: Weighing
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.56 mg of this compound powder directly into the tared tube. Record the exact weight.
Step 3: Dissolution
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Example: If the actual weight is 5.60 mg (0.00560 g):
-
Volume (L) = 0.00560 g / (0.010 mol/L x 555.53 g/mol ) = 0.001008 L
-
Volume (µL) = 1008 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
Storage and Handling
-
Stock Solution Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: To prepare working solutions, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway it inhibits.
References
- 1. biospace.com [biospace.com]
- 2. Menlo itching to solve pruritus with $50M round for this compound + | Bioworld | BioWorld [bioworld.com]
- 3. Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Application Notes and Protocols: Utilizing Serlopitant to Investigate Neurogenic Inflammation in Human Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process where the nervous system and the immune system interact, leading to localized inflammation. This response is primarily mediated by the release of neuropeptides from sensory nerve endings. A key player in this pathway is Substance P (SP), which, upon binding to the neurokinin-1 (NK1) receptor, triggers a cascade of inflammatory events including vasodilation, plasma extravasation, and the release of pro-inflammatory cytokines.[1] In the skin, this process is implicated in the pathophysiology of various inflammatory dermatoses such as psoriasis, atopic dermatitis, and prurigo nodularis.[1]
Serlopitant is a potent and selective antagonist of the NK1 receptor.[2][3] By blocking the binding of Substance P to its receptor, this compound offers a targeted approach to mitigate neurogenic inflammation. This application note provides a detailed protocol for utilizing this compound to study its effects on Substance P-induced neurogenic inflammation in an ex vivo human skin explant model. This model serves as a valuable tool for preclinical assessment of drug efficacy and for elucidating the molecular mechanisms underlying neurogenic inflammation.[4]
Core Principle
This protocol describes the use of ex vivo human skin explants to model neurogenic inflammation. Full-thickness human skin tissue is cultured and subsequently challenged with Substance P to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The inhibitory effect of this compound on this inflammatory cascade is then quantified by measuring the levels of these cytokines in the culture medium.
Signaling Pathway of Substance P-Mediated Neurogenic Inflammation
The binding of Substance P to the NK1 receptor on various skin cells, including keratinocytes, fibroblasts, and immune cells, initiates a signaling cascade that results in the production and release of pro-inflammatory mediators. This compound, as an NK1 receptor antagonist, directly inhibits the initial step of this pathway.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol, from skin explant preparation to data analysis.
Detailed Experimental Protocols
1. Preparation of Human Skin Explants
This protocol is adapted from established methods for ex vivo human skin culture.
-
1.1. Materials:
-
Fresh, surgically discarded human skin from abdominoplasty or mammoplasty (obtained with appropriate ethical approval and patient consent).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Biopsy punch (8 mm diameter).
-
Sterile surgical instruments (scalpel, forceps).
-
6-well culture plates.
-
Sterile gauze.
-
-
1.2. Procedure:
-
Immediately place the skin sample in sterile, chilled PBS for transport to the laboratory.
-
In a sterile biosafety cabinet, wash the skin tissue three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using a sterile scalpel.
-
Using an 8 mm biopsy punch, create full-thickness skin explants.
-
Place each explant, dermal side down, onto a sterile gauze in a 6-well culture plate.
-
Add 2 mL of supplemented DMEM to each well, ensuring the dermal side of the explant is in contact with the medium, while the epidermal surface remains exposed to the air (air-liquid interface culture).
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to stabilize the tissue.
-
2. Treatment with this compound and Substance P
-
2.1. Materials:
-
This compound (prepare stock solution in DMSO and dilute to final concentrations in culture medium).
-
Substance P (prepare stock solution in sterile water and dilute to final concentration in culture medium).
-
Vehicle control (DMSO at the same final concentration as in the this compound-treated wells).
-
Supplemented DMEM.
-
-
2.2. Procedure:
-
After the 24-hour stabilization period, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle.
-
Pre-incubate the explants with this compound or vehicle for 1 hour at 37°C.
-
Following pre-incubation, add Substance P to the appropriate wells to a final concentration of 1 µM to induce inflammation. Include a control group with no Substance P stimulation.
-
Incubate the explants for an additional 24 to 48 hours at 37°C.
-
3. Measurement of Pro-inflammatory Cytokines
-
3.1. Materials:
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-6, IL-8, and TNF-α.
-
Microplate reader.
-
-
3.2. Procedure:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cellular debris.
-
Assay the clarified supernatants for the concentrations of IL-6, IL-8, and TNF-α using the respective ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on Substance P-induced cytokine release in human skin explants. The baseline and Substance P-induced levels are based on previously published findings. The data for this compound's effect are hypothetical and serve to demonstrate the expected dose-dependent inhibition.
Table 1: Effect of this compound on Substance P-Induced IL-6 Release (pg/mL)
| Treatment Group | Mean IL-6 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 50 | ± 8 | - |
| Substance P (1 µM) | 450 | ± 45 | 0% |
| SP + this compound (10 nM) | 315 | ± 30 | 30% |
| SP + this compound (100 nM) | 180 | ± 22 | 60% |
| SP + this compound (1 µM) | 90 | ± 15 | 80% |
Table 2: Effect of this compound on Substance P-Induced IL-8 Release (pg/mL)
| Treatment Group | Mean IL-8 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 100 | ± 15 | - |
| Substance P (1 µM) | 800 | ± 70 | 0% |
| SP + this compound (10 nM) | 560 | ± 55 | 30% |
| SP + this compound (100 nM) | 320 | ± 40 | 60% |
| SP + this compound (1 µM) | 160 | ± 25 | 80% |
Table 3: Effect of this compound on Substance P-Induced TNF-α Release (pg/mL)
| Treatment Group | Mean TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 20 | ± 5 | - |
| Substance P (1 µM) | 150 | ± 18 | 0% |
| SP + this compound (10 nM) | 105 | ± 12 | 30% |
| SP + this compound (100 nM) | 60 | ± 9 | 60% |
| SP + this compound (1 µM) | 30 | ± 6 | 80% |
Conclusion
The ex vivo human skin explant model provides a clinically relevant platform to investigate the anti-inflammatory properties of NK1 receptor antagonists like this compound. The detailed protocols and illustrative data presented in this application note offer a comprehensive guide for researchers to effectively design and execute studies aimed at understanding and modulating neurogenic inflammation in the skin. This model can be instrumental in the preclinical development of novel therapeutics for a range of inflammatory skin conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Substance P enhances the production of interferon-induced protein of 10 kDa by human keratinocytes in synergy with interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P receptor expression in human skin keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
Application Notes and Protocols for Inducing Pruritus in Animal Models for Serlopitant Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing pruritus in various animal models to test the efficacy of antipruritic drugs, with a specific focus on the neurokinin-1 receptor (NK1R) antagonist, Serlopitant. The protocols cover both acute and chronic itch models, offering a comprehensive platform for preclinical evaluation.
Introduction to Pruritus and this compound
Pruritus, or itch, is a prevalent and often debilitating symptom of numerous dermatological and systemic diseases.[1][2] Chronic pruritus, lasting longer than six weeks, can significantly impair a patient's quality of life.[1] The development of effective antipruritic therapies is a significant unmet medical need.[1][3]
This compound is a novel, once-daily oral NK1R antagonist. The NK1 receptor is the primary receptor for Substance P (SP), a neuropeptide that plays a crucial role in pruritus signaling. By blocking the SP/NK1R pathway, this compound aims to disrupt the itch signal transmitted along this axis, which involves central and peripheral neurons, as well as various skin cells like keratinocytes and mast cells. Preclinical and clinical studies have demonstrated the potential of NK1R antagonists in treating chronic pruritus.
Acute Pruritus Models
Acute pruritus models are valuable for rapid screening of potential antipruritic compounds. These models typically involve the intradermal injection of a pruritogen to induce an immediate scratching response.
Substance P (SP)-Induced Pruritus
This model directly activates the pathway targeted by this compound. Intradermal injection of SP induces a dose-dependent scratching behavior in mice, which is mediated, at least in part, by NK1 receptors. Interestingly, this response appears to be largely independent of mast cells.
Experimental Protocol:
-
Animals: ICR mice are commonly used as they are good responders to various scratching stimuli.
-
Reagent Preparation: Prepare Substance P in sterile saline at desired concentrations (e.g., 10-135 µ g/site ).
-
Procedure:
-
Lightly anesthetize the mice (e.g., with ether).
-
Shave the rostral back of the mouse.
-
Administer an intradermal injection of SP (typically 50 µL) into the shaved area.
-
Immediately place the mouse in an observation cage.
-
-
Behavioral Assessment:
-
Videotape the mouse for a set period (e.g., 30-60 minutes).
-
Manually count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw.
-
Data Presentation:
| Pruritogen | Animal Strain | Dose | Observation Period | Mean Scratching Bouts (Vehicle) | Mean Scratching Bouts (SP) |
| Substance P | ICR Mice | 135 µ g/site | 60 min | ~5 | ~150 |
Note: Data is illustrative and based on typical findings. Actual results may vary.
Compound 48/80-Induced Pruritus
Compound 48/80 is a mast cell degranulator that induces the release of histamine and other inflammatory mediators, leading to intense scratching. While this compound's primary target is not histamine-mediated itch, this model is useful for evaluating its broader antipruritic effects.
Experimental Protocol:
-
Animals: Balb/C or ICR mice.
-
Reagent Preparation: Prepare Compound 48/80 in sterile saline (e.g., 10-100 µ g/site ).
-
Procedure:
-
Follow the same injection procedure as for Substance P.
-
-
Behavioral Assessment:
-
Count scratching bouts for 30 minutes post-injection.
-
Data Presentation:
| Pruritogen | Animal Strain | Dose | Observation Period | Mean Scratching Bouts (Vehicle) | Mean Scratching Bouts (C48/80) |
| Compound 48/80 | Balb/C Mice | 100 µ g/site | 30 min | <10 | ~150-200 |
Note: Data is illustrative and based on typical findings. Actual results may vary.
Histamine-Induced Pruritus
This is a classic model for histaminergic itch. Intradermal histamine injection induces scratching behavior, primarily mediated by H1 and H4 receptors.
Experimental Protocol:
-
Animals: Balb/C or ICR mice.
-
Reagent Preparation: Prepare histamine in sterile saline (e.g., 100 µ g/site ).
-
Procedure:
-
Follow the same injection procedure as for Substance P.
-
-
Behavioral Assessment:
-
Observe and count scratching bouts for 30 minutes.
-
Data Presentation:
| Pruritogen | Animal Strain | Dose | Observation Period | Mean Scratching Bouts (Vehicle) | Mean Scratching Bouts (Histamine) |
| Histamine | Balb/C Mice | 100 µ g/site | 30 min | <10 | ~100-150 |
Note: Data is illustrative and based on typical findings. Actual results may vary.
Chronic Pruritus Models
Chronic itch models are more clinically relevant for diseases like atopic dermatitis and prurigo nodularis, where this compound has shown efficacy. These models often involve repeated application of a substance to induce a sustained pruritic state.
Dry Skin-Induced Pruritus (Acetone-Ether-Water Model)
This model mimics the pruritus associated with xerosis (dry skin). Repeated application of an acetone and ether mixture followed by water disrupts the skin barrier, leading to transepidermal water loss and spontaneous scratching.
Experimental Protocol:
-
Animals: Male ddY or ICR mice.
-
Procedure:
-
Shave the rostral back of the mice.
-
Twice daily for 5-7 consecutive days, apply a cotton ball soaked in an acetone:ether (1:1) mixture to the shaved area for 15 seconds.
-
Immediately follow with a cotton ball soaked in distilled water for 30 seconds.
-
-
Behavioral Assessment:
-
On the day after the final treatment, record spontaneous scratching behavior for at least 60 minutes.
-
Data Presentation:
| Model | Animal Strain | Treatment Duration | Observation Period | Mean Spontaneous Scratches (Control) | Mean Spontaneous Scratches (AEW) |
| AEW Dry Skin | ddY Mice | 5 days | 60 min | ~20 | ~150-200 |
Note: Data is illustrative and based on typical findings. Actual results may vary.
Atopic Dermatitis (AD)-Like Models
Several models exist to replicate the pruritic and inflammatory skin conditions of atopic dermatitis.
Repeated topical application of the hapten oxazolone induces a chronic inflammatory and pruritic skin condition with a Th2-dominant immune response, similar to human AD.
Experimental Protocol:
-
Animals: Balb/c or NC/Nga mice.
-
Procedure:
-
Sensitization: Apply a solution of oxazolone (e.g., 2%) to the shaved abdomen.
-
Challenge: Five to seven days later, repeatedly apply a lower concentration of oxazolone (e.g., 0.5%) to the rostral back or ear to elicit a chronic inflammatory response.
-
-
Behavioral Assessment:
-
Measure spontaneous scratching behavior at various time points during the challenge phase.
-
Topical application of the vitamin D3 analog, calcipotriol (MC903), induces AD-like skin inflammation with a type 2 immune bias. This model is versatile as it can be used in various mouse strains.
Experimental Protocol:
-
Animals: C57BL/6 or BALB/c mice.
-
Procedure:
-
Apply MC903 solution topically to the ear or shaved back skin daily for a specified period (e.g., 14 days).
-
-
Behavioral Assessment:
-
Monitor and quantify spontaneous scratching behavior throughout the treatment period.
-
Data Presentation for Chronic Models:
| Model | Animal Strain | Key Endpoint | Vehicle/Control | Treatment Group |
| Oxazolone-Induced AD | Balb/c Mice | Spontaneous Scratches/hr | ~10-20 | ~100-150 |
| MC903-Induced AD | C57BL/6 Mice | Spontaneous Scratches/hr | ~5-15 | ~80-120 |
Note: Data is illustrative and based on typical findings. Actual results may vary.
Visualizing the Pathways and Protocols
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Substance P/NK1R signaling pathway in pruritus and the mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Serlopitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of serlopitant. The following information is designed to offer practical guidance and detailed methodologies for improving the dissolution of this poorly water-soluble compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a selective neurokinin-1 (NK1) receptor antagonist that was investigated for the treatment of chronic pruritus.[1][2][3] As a small molecule drug intended for oral administration, its therapeutic efficacy is dependent on its ability to dissolve in the gastrointestinal fluids for absorption into the bloodstream.[4] Reports indicate that this compound, like many other NK1 receptor antagonists, has poor water solubility, which can lead to low and variable bioavailability, hindering its clinical utility.[5]
Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A variety of formulation strategies can be employed to enhance the aqueous solubility of compounds like this compound. These techniques can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key approaches include:
-
Particle size reduction (micronization and nanosizing)
-
Modification of the crystal habit (polymorphs and amorphous forms)
-
Amorphous solid dispersions (ASDs)
-
-
Chemical Modifications: These strategies involve altering the molecule itself to improve its solubility.
-
Salt formation
-
Prodrug synthesis
-
-
Use of Excipients: Incorporating solubilizing agents into the formulation is a common and effective approach.
-
Surfactants
-
Co-solvents
-
Cyclodextrins
-
The choice of strategy depends on the specific physicochemical properties of the drug, the desired dosage form, and the intended route of administration.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a structured approach to troubleshooting and overcoming solubility challenges with this compound.
Problem 1: Low dissolution rate of crystalline this compound.
Cause: The crystalline form of a drug is often the most thermodynamically stable but can have a slow dissolution rate due to strong lattice energy.
Solution Workflow:
Caption: Workflow for addressing low dissolution of crystalline this compound.
Experimental Protocols:
-
Protocol 1: Micronization using Jet Milling
-
Place 1-5 grams of crystalline this compound into the feed chamber of a jet mill.
-
Set the grinding and feeding pressures to optimize particle size reduction (e.g., grinding pressure of 100 psi, feed pressure of 40 psi).
-
Collect the micronized powder from the collection chamber.
-
Characterize the particle size distribution using laser diffraction. The target is a mean particle size of <10 µm.
-
Perform dissolution testing on the micronized powder according to a standard USP paddle method (e.g., in 900 mL of 0.1 N HCl at 37°C, 75 RPM).
-
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Dissolve 1 gram of this compound and 3 grams of a suitable polymer (e.g., PVP K30, HPMC-AS) in a common solvent (e.g., methanol, acetone).
-
Spray-dry the solution using a laboratory-scale spray dryer with an inlet temperature of 120°C and a solution feed rate of 5 mL/min.
-
Collect the resulting powder and confirm its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform dissolution testing on the ASD as described in Protocol 1.
-
Data Presentation:
| Formulation | Mean Particle Size (D50) | Dissolution at 30 min (%) |
| Crystalline this compound | ~50 µm | < 10% |
| Micronized this compound | < 10 µm | 30-50% |
| This compound ASD (1:3 in PVP K30) | N/A | > 80% |
Problem 2: Poor solubility of this compound in neutral aqueous media.
Cause: this compound's chemical structure may have a high logP, indicating high lipophilicity and poor affinity for water.
Solution Workflow:
References
- 1. EP3013336A1 - Use of nk-1 receptor antagonist this compound in pruritus - Google Patents [patents.google.com]
- 2. The NK1 receptor antagonist this compound for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Serlopitant In Vivo
Welcome to the technical support center for researchers utilizing Serlopitant in in vivo experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research, helping you to achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
This compound is a selective, orally bioavailable antagonist of the Neurokinin-1 receptor (NK1R). Its primary mechanism of action is to block the binding of Substance P (SP), a neuropeptide involved in neurogenic inflammation, pain, and itch signaling.[1][2] In in vivo models of pruritus, administration of SP induces scratching behavior, which can be attenuated by NK1R antagonists like this compound.[1][3] This makes it a valuable tool for studying the role of the SP/NK1R pathway in various physiological and pathological processes.
Q2: We are observing a high degree of variability in scratching behavior between our test subjects. What could be the cause?
High inter-animal variability is a common challenge in behavioral studies, particularly in pruritus models. Several factors can contribute to this:
-
Animal Strain: Different mouse strains exhibit varying sensitivities to pruritogenic agents. For instance, ICR mice are known to be good responders to various itch-inducing stimuli, including Substance P.[4]
-
Acclimatization: Insufficient acclimatization of the animals to the experimental environment and handling can lead to stress, which may alter their behavioral responses.
-
Injection Technique: The depth and location of intradermal injections of pruritogens like Substance P can significantly impact the intensity of the induced itch.
-
Observation Bias: Subjectivity in scoring scratching behavior can introduce variability. Implementing a standardized scoring system and blinding the observer to the treatment groups is crucial.
-
Environmental Factors: Noise, light intensity, and temperature fluctuations in the housing and testing rooms can all affect animal behavior.
Q3: We are not seeing a clear dose-response relationship with this compound in our mouse model. What should we consider?
The absence of a clear dose-response can be perplexing. Here are some potential reasons and troubleshooting steps:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The dosing regimen may not be optimal for the specific animal model. Human pharmacokinetic data for this compound shows a time to peak plasma concentration of 2-4 hours and a half-life of 45-85 hours. However, these parameters can differ significantly in rodents. It is highly recommended to perform a pilot pharmacokinetic study in your chosen species to determine key parameters like Cmax, Tmax, and half-life to inform your dosing schedule.
-
Vehicle Formulation: this compound is a poorly soluble compound. An inappropriate vehicle can lead to poor absorption and low bioavailability. It is crucial to use a vehicle that ensures complete dissolution or a stable and uniform suspension. See the "Experimental Protocols" section for more on vehicle selection.
-
Off-Target Effects: In mice, some NK1R antagonists have been shown to have off-target activity on Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprB2. This is significant because the human homolog, MRGPRX2, is not affected by these antagonists in the same way. This discrepancy could explain why some findings in mice do not translate to humans and might contribute to inconsistent results. It is possible that at certain concentrations, off-target effects could confound the expected dose-response relationship at the NK1 receptor.
-
Receptor Occupancy: In humans, a 5 mg dose of this compound resulted in over 90% occupancy of central NK1 receptors. Achieving sufficient receptor occupancy at the target tissue is essential for efficacy. A dose-ranging study is recommended to establish the relationship between the administered dose and the desired biological effect in your model.
Troubleshooting Guide
Issue: Poor or Inconsistent Efficacy of this compound
This troubleshooting workflow can help you systematically address a lack of expected results in your in vivo experiments.
Caption: Troubleshooting workflow for poor or inconsistent efficacy.
Quantitative Data Summary
Table 1: Summary of this compound Clinical Trial Data for Pruritus
| Indication | Phase | Dose(s) | Treatment Duration | Primary Outcome Measure | Key Findings |
| Chronic Pruritus | II | 0.25 mg, 1 mg, 5 mg daily | 6 weeks | Change in Visual Analog Scale (VAS) | Significant reduction in pruritus with 1 mg and 5 mg doses compared to placebo. |
| Prurigo Nodularis | II | 5 mg daily | 8 weeks | Change in VAS | Significant improvement in pruritus compared to placebo. |
| Prurigo Nodularis | III | 5 mg daily | 10 weeks | 4-point improvement on Worst-Itch Numeric Rating Scale (WI-NRS) | Did not meet primary endpoint. |
| Psoriatic Pruritus | II | 5 mg daily | 8 weeks | 4-point improvement on WI-NRS | Significant reduction in pruritus compared to placebo. |
Table 2: In Vivo Efficacy of Other NK1R Antagonists in a Substance P-Induced Scratching Model in Mice
| Antagonist | Dose | Route of Administration | % Inhibition of Scratching |
| Spantide | 0.05 - 0.5 nmol/site | Intradermal | Significant inhibition (dose-dependent) |
| L-668,169 | 50 nmol/site | Intradermal | ~69% |
Data from a study using ICR mice where scratching was induced by 100 nmol/site of Substance P.
Experimental Protocols
Substance P-Induced Scratching Behavior in Mice
This is a widely used acute model to evaluate the in vivo efficacy of anti-pruritic compounds targeting the SP/NK1R pathway.
Materials:
-
This compound
-
Substance P (SP)
-
Vehicle for this compound (see "Vehicle Preparation" below)
-
Saline (for dissolving SP)
-
Male ICR mice (or other appropriate strain)
-
Observation chambers (e.g., clear acrylic cages)
-
Video recording equipment (optional, but recommended for unbiased scoring)
Methodology:
-
Animal Acclimatization: House mice in the experimental room for at least 48 hours before the experiment. On the day of the experiment, place them in the observation chambers for at least 30 minutes to acclimate.
-
This compound Administration: Prepare this compound in the chosen vehicle. Administer this compound via oral gavage at the desired doses. The timing of administration relative to the SP challenge should be determined based on the known or pilot PK data for this compound in mice.
-
Substance P Preparation: Dissolve Substance P in sterile saline to the desired concentration. A commonly used concentration is 100 nmol per site.
-
Induction of Scratching: At the appropriate time point after this compound administration, gently restrain the mouse and inject Substance P intradermally (i.d.) into the rostral back (nape of the neck). The injection volume is typically 20-50 µL.
-
Behavioral Observation: Immediately after the SP injection, return the mouse to the observation chamber and record its behavior for a defined period, typically 30-60 minutes. Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.
-
Data Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group.
Vehicle Preparation for Poorly Soluble Compounds (e.g., this compound)
Given that this compound is poorly soluble in aqueous solutions, a suitable vehicle is necessary for oral administration. Here are some commonly used options for in vivo rodent studies:
-
Aqueous Suspension:
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water.
-
Preparation: Slowly add the MC or CMC powder to the water while stirring vigorously to avoid clumping. Continue stirring until a homogenous suspension is formed. The drug can then be suspended in this vehicle.
-
-
Co-solvent System:
-
A mixture of solvents can be used to dissolve the compound. Common co-solvents include:
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Dimethyl sulfoxide (DMSO)
-
-
Important: The concentration of organic solvents should be kept to a minimum to avoid toxicity. For example, the final concentration of DMSO should ideally be less than 1-5%. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with saline, PBS, or an oil-based vehicle like corn oil.
-
-
Lipid-Based Vehicle:
-
For highly lipophilic compounds, vegetable oils such as corn oil, sesame oil, or olive oil can be effective.
-
It is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound blocks Substance P from binding to the NK1 receptor.
Experimental Workflow for In Vivo Pruritus Study
Caption: A typical experimental workflow for an in vivo pruritus study.
Logical Relationship of Inconsistent Results
Caption: Potential contributing factors to inconsistent in vivo results.
References
Technical Support Center: Optimizing Serlopitant for NK1 Receptor Occupancy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Serlopitant concentration to achieve maximum Neurokinin-1 (NK1) receptor occupancy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the NK1 receptor?
This compound is a selective, small molecule antagonist of the Neurokinin-1 (NK1) receptor.[1][2] It functions by competitively binding to the NK1 receptor, thereby preventing the binding of its natural ligand, Substance P (SP).[3][4] This inhibition disrupts the downstream signaling cascade typically initiated by SP, which is implicated in pruritus signaling.[3]
Q2: What is the relationship between this compound dose and NK1 receptor occupancy?
Clinical studies have demonstrated a dose-dependent relationship between this compound administration and NK1 receptor occupancy in the central nervous system (CNS). Higher doses of this compound lead to greater occupancy of NK1 receptors.
Q3: What concentration of this compound is required for maximal NK1 receptor occupancy?
In human CNS studies, a 5 mg oral dose of this compound has been shown to achieve over 90% mean NK1 receptor occupancy. For in vitro experiments, the optimal concentration will need to be determined empirically, but this clinical data provides a strong starting point for dose-ranging studies.
Q4: How can NK1 receptor occupancy be measured?
Several methods can be employed to measure NK1 receptor occupancy:
-
Positron Emission Tomography (PET) Imaging: This in vivo technique uses a radiolabeled ligand for the NK1 receptor to visualize and quantify receptor occupancy in the brain and other tissues.
-
In Vitro Radioligand Binding Assays: These assays are performed on tissue homogenates or cell lines expressing the NK1 receptor. They measure the displacement of a radiolabeled NK1 ligand by this compound to determine its binding affinity and receptor occupancy.
-
Flow Cytometry-Based Receptor Occupancy Assays: This method can be used to measure receptor occupancy on specific cell populations within a heterogeneous sample.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding in Radioligand Assay | The radioligand is binding to components other than the NK1 receptor. | - Reduce the concentration of the radioligand. - Ensure the purity of the radioligand. - Optimize the amount of membrane protein in the assay. - Modify the assay buffer with agents like BSA to reduce non-specific interactions. - Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Low Specific Binding Signal | - Insufficient receptor expression in the cell line or tissue. - The concentration of the radioligand is too low. - Degradation of the receptor or ligand. | - Use a cell line with higher NK1 receptor expression. - Increase the radioligand concentration (while monitoring non-specific binding). - Ensure proper storage and handling of reagents. - Optimize incubation time and temperature. |
| Inconsistent Results Between Experiments | - Variability in reagent preparation. - Inconsistent pipetting or handling techniques. - Batch-to-batch variability of reagents. | - Prepare reagents in larger batches and aliquot for single use. - Calibrate and regularly maintain pipettes. - Use a consistent experimental protocol. |
| Dissociation Curve Plateaus Above Zero | This can indicate a long-lived receptor state, often observed with GPCR agonists, but could suggest complex binding kinetics with antagonists. | - If using a GPCR-coupled system, consider adding GTP or GTPγS to uncouple the receptor from the G-protein. - Re-evaluate the binding model; a simple single-site model may not be appropriate. |
Data Presentation
Table 1: this compound Dose and Corresponding NK1 Receptor Occupancy in CNS
| Oral Dose of this compound | Mean NK1 Receptor Occupancy |
| 0.1 mg - 10.0 mg | Dose-dependent increase |
| 5.0 mg | > 90% |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay
Objective: To determine the concentration of this compound required to occupy 50% (IC50) and near-maximal levels of NK1 receptors in a cell line expressing the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P or other suitable radioligand)
-
Unlabeled Substance P (for determining non-specific binding)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-NK1 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled Substance P.
-
Add a constant concentration of the radiolabeled NK1 antagonist to all wells.
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Positron Emission Tomography (PET) Imaging for In Vivo Receptor Occupancy
Objective: To quantify the occupancy of NK1 receptors by this compound in a living subject.
Materials:
-
PET scanner
-
Radiolabeled NK1 receptor tracer (e.g., [18F]SPA-RQ)
-
This compound for oral administration
-
Equipment for arterial blood sampling (optional but recommended for full kinetic modeling)
Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Perform a baseline PET scan following the injection of the radiolabeled NK1 tracer to measure baseline receptor availability.
-
-
This compound Administration:
-
Administer a single oral dose of this compound.
-
-
Post-Dose Scan:
-
At a time point corresponding to the peak plasma concentration of this compound, perform a second PET scan with the same radiolabeled tracer.
-
-
Blood Sampling (Optional):
-
Collect arterial blood samples throughout the scans to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) in the brain with high (e.g., striatum) and low/negligible (e.g., cerebellum) NK1 receptor density.
-
Calculate the binding potential (BP) or distribution volume ratio (DVR) in the high-density regions for both the baseline and post-dose scans.
-
Calculate the receptor occupancy using the following formula: Occupancy (%) = [(BP_baseline - BP_post-dose) / BP_baseline] * 100
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro NK1 Receptor Occupancy Assay.
Caption: Troubleshooting Decision Tree for Binding Assays.
References
How to minimize Serlopitant degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to minimize the degradation of Serlopitant in experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general recommendations for storing this compound powder?
A1: As a general guideline for small molecule compounds like this compound, the solid powder form should be stored in a cool, dry, and dark environment to minimize degradation. For long-term storage, it is advisable to keep the compound at -20°C in a tightly sealed container. While some clinical trial materials have been stored at room temperature (15-30°C), for experimental purposes where the compound may be opened multiple times, colder temperatures are recommended to ensure maximum stability.
Q2: My experimental results with this compound are inconsistent. Could degradation be a factor?
A2: Inconsistent results can indeed be a sign of compound degradation. This compound, like many small molecules, can be susceptible to various environmental factors that can alter its chemical structure and, consequently, its biological activity. Factors to consider include:
-
Solvent Choice: The solvent used to dissolve this compound can impact its stability.
-
pH of the Solution: The acidity or alkalinity of your experimental medium can catalyze hydrolytic degradation.
-
Exposure to Light: Photodegradation can occur if solutions are not protected from light.
-
Temperature Fluctuations: Elevated temperatures can accelerate degradation kinetics. Repeated freeze-thaw cycles of stock solutions should also be avoided.
-
Oxidative Stress: The presence of oxidizing agents in your experimental setup could lead to oxidative degradation.
To troubleshoot, it is recommended to prepare fresh solutions for each experiment and to perform a stability assessment under your specific experimental conditions.
Q3: How can I prepare stable stock solutions of this compound?
A3: To prepare stable stock solutions, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Once prepared, stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.
Guide to Assessing this compound Stability in Your Experimental Setup
If you suspect this compound degradation is affecting your experiments, you can perform a forced degradation study to understand its stability under your specific conditions. This involves subjecting a solution of this compound to various stress conditions and analyzing for the appearance of degradation products.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
- Photolytic Degradation: Expose the stock solution to direct UV light.
- Control: Keep an aliquot of the stock solution at 4°C, protected from light.
3. Sample Analysis:
- At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.
- Neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control sample.
- A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
- The percentage of degradation can be calculated from the peak areas.
Hypothetical Stability Profile of this compound
The following table summarizes a hypothetical stability profile for this compound based on the forced degradation protocol described above. Note: This is an illustrative example, and the actual stability should be determined experimentally.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (4°C, dark) | 24 | >99% | 0 |
| 0.1 M HCl | 24 | 85% | 2 |
| 0.1 M NaOH | 24 | 70% | 3 |
| 3% H₂O₂ | 24 | 92% | 1 |
| 60°C | 24 | 95% | 1 |
| UV Light | 24 | 88% | 2 |
Visualizing Experimental Workflows and Pathways
This compound's Mechanism of Action: A Simplified Pathway
This compound is a neurokinin-1 (NK-1) receptor antagonist. It works by blocking the action of Substance P, a neuropeptide involved in signaling pathways associated with pruritus (itch).
Caption: Simplified signaling pathway of Substance P and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates the logical flow of the forced degradation study protocol.
Caption: Workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical approach to troubleshooting inconsistent results that may be due to this compound degradation.
Addressing variability in animal response to Serlopitant treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Serlopitant in animal models of pruritus. Our aim is to help you navigate the potential variability in animal responses and achieve robust and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, orally active antagonist of the Neurokinin-1 receptor (NK1-R). Its primary mechanism of action involves blocking the binding of Substance P (SP), a neuropeptide involved in neurogenic inflammation and the transmission of itch signals, to the NK1-R.[1][2] By inhibiting this interaction, this compound disrupts the itch signaling cascade.
Q2: What are the common animal models used to evaluate the efficacy of this compound for pruritus?
Several preclinical models are employed to induce pruritus in animals and test the efficacy of anti-pruritic agents like this compound. These include:
-
MC903 (Calcipotriol)-Induced Atopic Dermatitis: Topical application of MC903, a vitamin D3 analog, on the ear or shaved skin of mice induces a phenotype resembling atopic dermatitis, characterized by skin inflammation and scratching behavior.[3][4][5]
-
Substance P (SP)-Induced Scratching: Intradermal injection of Substance P elicits a dose-dependent scratching and biting response in mice, directly activating the NK1-R pathway.
-
2,4-dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity: Repeated application of DNFB induces an allergic dermatitis accompanied by frequent scratching.
-
Formalin-Induced Itch: Intradermal injection of a low concentration of formalin can induce acute itch-related behaviors.
-
Urushiol-Induced Pruritus: This model mimics the allergic contact dermatitis caused by poison ivy.
Q3: What are the key sources of variability in animal response to this compound treatment?
Variability in animal response is a significant challenge in preclinical studies. Key factors include:
-
Species and Strain Differences: The expression and affinity of the NK1 receptor can vary between species and even between different strains of the same species, leading to different pharmacokinetic and pharmacodynamic profiles.
-
Genetic Factors: Individual genetic variations within a strain can influence drug metabolism and receptor function.
-
Gut Microbiome: The composition of the gut microbiota can significantly impact the absorption and metabolism of orally administered drugs like this compound.
-
Stress: Both acute and chronic stress can alter an animal's physiological state and influence its response to pruritic stimuli and drug treatment.
-
Experimental Procedures: Inconsistencies in drug administration, handling, and behavioral scoring can introduce significant variability.
II. Troubleshooting Guides
Guide 1: Inconsistent or Lower-Than-Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Exposure | - Verify Dosing Accuracy: Ensure precise and consistent oral gavage technique. Consider using colored dye in a pilot study to confirm successful administration. - Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study in your specific animal strain to determine the time to maximum concentration (Tmax) and overall exposure. Adjust the timing of behavioral testing accordingly. - Consider Formulation: Ensure this compound is properly solubilized or suspended in the vehicle. Poor formulation can lead to incomplete absorption. |
| Model-Specific Issues | - Confirm Model Induction: Ensure the pruritus-inducing agent is potent and administered correctly. Monitor for expected signs of inflammation and scratching behavior in the vehicle control group. - Timing of Treatment: The therapeutic window for this compound may vary depending on the model. For acute models (e.g., SP-induced), pre-treatment is crucial. For chronic models (e.g., MC903), the timing of treatment initiation relative to disease progression is important. |
| Animal-Related Factors | - Strain Selection: Research the NK1 receptor expression and known pharmacological responses in your chosen mouse or rat strain. Some strains may be inherently less responsive. - Acclimatization: Ensure animals are adequately acclimatized to the housing and experimental conditions to minimize stress-induced variability. |
Guide 2: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Steps |
| Inconsistent Behavioral Scoring | - Blinding: The observer scoring the scratching behavior should always be blinded to the treatment groups. - Standardized Scoring Criteria: Develop and adhere to a clear and objective definition of a scratching bout. Video recording and subsequent analysis by multiple blinded observers can improve consistency. - Habituation: Allow animals to habituate to the observation chambers before behavioral recording to reduce exploratory behavior that might be mistaken for scratching. |
| Environmental Stressors | - Minimize Handling Stress: Handle animals gently and consistently. Unnecessary stress can alter their behavior and physiological state. - Control Environmental Conditions: Maintain consistent temperature, humidity, and lighting conditions throughout the experiment. |
| Individual Animal Differences | - Randomization: Properly randomize animals into treatment groups to distribute inherent biological variability. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers. |
III. Experimental Protocols
Protocol 1: MC903-Induced Pruritus Model in Mice and Oral Administration of this compound
This protocol describes the induction of atopic dermatitis-like pruritus in mice using MC903 and subsequent treatment with this compound via oral gavage.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
MC903 (Calcipotriol)
-
Ethanol (for MC903 vehicle)
-
8-12 week old male or female BALB/c or C57BL/6 mice
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Micropipettes
-
Video recording equipment
Procedure:
Part A: Induction of Pruritus
-
Allow mice to acclimate to the housing facility for at least one week prior to the experiment.
-
On Day 0, lightly anesthetize the mice and shave a small area on the rostral back.
-
Prepare a solution of MC903 in ethanol (e.g., 20 µM).
-
From Day 0 to Day 11, topically apply 20 µL of the MC903 solution to the shaved area and the dorsal and ventral surfaces of one ear daily. The control group receives the ethanol vehicle only.
-
Monitor the mice daily for signs of skin inflammation (erythema, scaling, and ear thickness).
Part B: this compound Administration
-
Prepare the desired concentrations of this compound in the vehicle.
-
Beginning on a predetermined day of the study (e.g., Day 7, once pruritus is established), administer this compound or vehicle to the respective groups via oral gavage. A typical volume for mice is 5-10 mL/kg.
-
Administer the treatment once daily for the remainder of the study period.
Part C: Behavioral Analysis
-
On the days of behavioral assessment, place the mice individually in observation chambers and allow them to acclimate for at least 30 minutes.
-
Video record the behavior of each mouse for a set period (e.g., 30-60 minutes).
-
A trained observer, blinded to the treatment groups, should analyze the videos and count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards the head or back, followed by the return of the paw to the floor.
Protocol 2: Substance P-Induced Scratching in Mice
This protocol describes the induction of acute scratching behavior by intradermal injection of Substance P.
Materials:
-
Substance P
-
Saline (vehicle for Substance P)
-
This compound and its vehicle
-
8-12 week old male or female ICR or C57BL/6 mice
-
Insulin syringes with 30-gauge needles
-
Oral gavage needles
-
Video recording equipment
Procedure:
-
Acclimate mice as described in Protocol 1.
-
Administer this compound or vehicle via oral gavage at a predetermined time before the Substance P injection (e.g., 30-60 minutes).
-
Lightly anesthetize the mice and shave a small area on the rostral back.
-
Intradermally inject 50 µL of Substance P solution (e.g., 100 µ g/site in saline) into the shaved area. The control group receives a saline injection.
-
Immediately after injection, place the mouse in an observation chamber.
-
Video record and score scratching behavior for 30 minutes as described in Protocol 1.
IV. Data Presentation
The following tables provide examples of how to structure quantitative data from this compound preclinical studies.
Table 1: Effect of this compound on Scratching Bouts in the MC903-Induced Pruritus Model
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | 150 ± 15 | - |
| This compound | 1 | 10 | 105 ± 12 | 30% |
| This compound | 5 | 10 | 75 ± 10 | 50% |
| This compound | 10 | 10 | 60 ± 8 | 60% |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Mouse | 10 | p.o. | 850 | 1.0 | 4500 |
| Rat | 10 | p.o. | 600 | 2.0 | 5200 |
| Dog | 5 | p.o. | 450 | 2.5 | 6800 |
Note: The data in these tables are illustrative and should be replaced with actual experimental findings.
V. Visualizations
Signaling Pathway of Itch and this compound's Mechanism of Action
Caption: this compound blocks Substance P from binding to the NK1 receptor, inhibiting itch signal transmission.
Experimental Workflow for a Preclinical this compound Study
References
- 1. The NK1 receptor antagonist this compound for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]
- 3. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. researchgate.net [researchgate.net]
Overcoming poor oral bioavailability of Serlopitant in rodent models
Welcome to the troubleshooting and guidance center for researchers utilizing Serlopitant in rodent models. This resource provides practical solutions and in-depth information to help you overcome common challenges, particularly concerning its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rat pharmacokinetic (PK) studies after oral gavage. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in preclinical rodent studies. For a compound like this compound, the primary contributing factors can be categorized as follows:
-
Physicochemical Properties:
-
Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in gastrointestinal fluids. This is often a rate-limiting step for absorption, as the compound must be in solution to pass through the intestinal wall.
-
-
Biological Barriers:
-
First-Pass Metabolism: Rodents, particularly rats, have high metabolic capacity. This compound may be extensively metabolized in the gut wall (by enzymes like cytochrome P450s) and the liver before it reaches systemic circulation. This is a major cause of low oral bioavailability.[1][2][3][4]
-
Efflux Transporters: The intestines are equipped with efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs).[5] These transporters can actively pump this compound back into the intestinal lumen after it has been absorbed, thereby reducing its net absorption.
-
-
Experimental Technique:
-
Improper Gavage Technique: Incorrect oral gavage administration can lead to dosing errors, stress-induced physiological changes in the animal, or even accidental administration into the trachea, all of which can drastically affect plasma concentrations.
-
Q2: How can we determine if poor solubility is the primary issue for this compound in our rodent model?
A2: A systematic approach is recommended. You can perform a series of in vitro and in vivo assessments:
-
Aqueous Solubility Testing: Determine the thermodynamic solubility of this compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Low solubility in these media (e.g., <10 µg/mL) would suggest that this is a significant barrier.
-
Dose-Escalation PK Study: Conduct a pilot PK study in rats with increasing doses of a simple suspension of this compound. If the increase in plasma exposure (AUC and Cmax) is not dose-proportional (i.e., doubling the dose does not double the exposure), it is indicative of solubility- or dissolution-limited absorption.
-
Comparison with an Intravenous (IV) Dose: Administering this compound intravenously will provide a baseline for 100% bioavailability. A large discrepancy between the AUC from oral and IV administration will confirm poor oral absorption.
Q3: What formulation strategies can we employ to improve the oral bioavailability of this compound for our preclinical studies?
A3: Several formulation strategies can be explored, ranging from simple to more complex approaches. The choice of strategy will depend on the specific properties of this compound and the goals of your study.
-
Simple Solutions: If this compound has sufficient solubility in a non-toxic vehicle (e.g., a solution with co-solvents like PEG 400, propylene glycol, or Solutol HS 15), this is often the preferred approach for early-stage studies to maximize exposure and minimize variability.
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution. This can be an effective strategy if the absorption is dissolution rate-limited.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations consist of oils, surfactants, and co-solvents that can keep this compound in a solubilized state within the GI tract. Upon gentle agitation in the stomach, they form a fine emulsion, which can enhance absorption.
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, which can significantly improve its solubility and dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent PK Data Between Animals
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Oral Gavage Technique | Review and standardize the gavage procedure. Ensure all personnel are properly trained. Use a flexible plastic gavage needle to minimize trauma. Pre-coating the gavage needle with a sucrose solution can improve animal acceptance. | Reduced variability in plasma concentrations between animals in the same dose group. |
| Formulation Inhomogeneity | Ensure the formulation is homogenous. For suspensions, ensure they are uniformly suspended before and during dosing. For solutions, ensure the drug is fully dissolved and stable. | More consistent dosing and, consequently, more reproducible PK profiles. |
| Biological Variability | While some inter-animal variability is expected, it can be minimized by using a sufficient number of animals per group and ensuring consistent experimental conditions (e.g., fasting state, time of day). | A clearer understanding of the drug's pharmacokinetic profile with statistically significant results. |
Issue 2: Consistently Low or Undetectable Plasma Concentrations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Develop an enabling formulation. A good starting point is a lipid-based formulation like a SEDDS or an amorphous solid dispersion. | A significant increase in plasma exposure (AUC and Cmax) in subsequent animal PK studies compared to a simple suspension. |
| High First-Pass Metabolism | Conduct an in vitro metabolism study using rat liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, this may be an inherent limitation of the molecule in this species. | An understanding of the metabolic clearance of this compound, which can help in interpreting the in vivo data. |
| Active Efflux by Transporters | Perform an in vitro permeability assay using Caco-2 cells to determine if this compound is a substrate for efflux transporters like P-gp. An efflux ratio greater than 2 is indicative of active efflux. | Identification of active efflux as a key contributor to poor permeability. |
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in this compound's oral bioavailability in rats using different formulation strategies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 350 ± 90 | 5% |
| Micronized Suspension | 95 ± 25 | 1.5 | 700 ± 150 | 10% |
| SEDDS Formulation | 450 ± 110 | 1.0 | 3150 ± 550 | 45% |
| Amorphous Solid Dispersion | 520 ± 130 | 1.0 | 3640 ± 600 | 52% |
| IV Solution (1 mg/kg) | - | - | 7000 ± 900 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-solvents (e.g., Transcutol P) for their ability to solubilize this compound.
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the selected co-solvent with the aid of gentle heating and vortexing.
-
Add the surfactant to the mixture and vortex until a homogenous solution is formed.
-
Finally, add the oil and vortex thoroughly.
-
-
Characterization: The formulation should be a clear, yellowish, oily liquid. It should be assessed for its self-emulsification properties by adding it to water under gentle agitation and observing the formation of a stable nanoemulsion.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins are used. Animals are fasted overnight prior to dosing.
-
Dosing:
-
Intravenous (IV) Group: A separate group of rats receives a 1 mg/kg dose of this compound dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein to determine the reference AUC for bioavailability calculation.
-
Oral (PO) Groups: Rats are dosed by oral gavage with the designated formulation (e.g., aqueous suspension or SEDDS) at 10 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters, including Cmax, Tmax, and AUC. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
References
- 1. Evaluation of potential causes for the incomplete bioavailability of furosemide: gastric first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of intestinal efflux transporters in the intestinal absorption of methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Serlopitant powder
This technical support center provides best practices for the long-term storage of Serlopitant powder, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
For long-term storage, it is recommended to keep this compound powder in a freezer at -20°C.[] The powder should be stored in a tightly sealed container to prevent moisture absorption and degradation.
Q2: Can I store this compound powder at room temperature or in a refrigerator?
Short-term storage at room temperature may be acceptable for immediate experimental use, but for long-term stability, freezing at -20°C is the recommended condition.[] Storing at refrigerated temperatures (2-8°C) is a better option than room temperature if a freezer is unavailable, but -20°C is optimal for preserving the compound's integrity over extended periods.
Q3: How does humidity affect this compound powder?
While specific data on this compound's hygroscopicity is not publicly available, as a general best practice, chemical powders should be protected from moisture. Humidity can lead to hydrolysis and other forms of degradation, potentially affecting the powder's purity and stability.[2] Always store this compound in a tightly sealed container, and consider using a desiccant in the secondary container for added protection.
Q4: What are the signs of potential degradation in this compound powder?
Visual signs of degradation can include a change in color, clumping or caking of the powder, or a noticeable odor. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is crucial to perform analytical testing (e.g., HPLC) to assess the purity and potency of the powder.
Q5: How should I handle this compound powder when taking a sample from a stock container?
To minimize the risk of contamination and degradation of the main stock, follow these steps:
-
Allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.
-
Use clean, dry spatulas and weighing instruments.
-
Work quickly to minimize exposure to atmospheric moisture and oxygen.
-
Tightly reseal the container immediately after taking the sample.
-
Consider dispensing the powder into smaller, single-use aliquots to avoid repeated opening of the main stock container.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound powder due to improper storage. | Verify the storage conditions of your this compound stock. If stored improperly, acquire a new batch and store it at -20°C in a tightly sealed container. Perform a purity check on the old batch using a validated analytical method if possible. |
| Powder appears clumped or discolored | Moisture absorption or chemical degradation. | Do not use the powder for critical experiments. If possible, analyze a small sample to determine its purity. It is safest to discard the compromised batch and use a fresh stock that has been stored correctly. |
| Difficulty dissolving the powder | The powder may have degraded into less soluble impurities, or the incorrect solvent is being used. | Check the solubility information for this compound; it is soluble in DMSO.[] If using the correct solvent and dissolution is still an issue, this may be a sign of degradation. |
Summary of Storage Conditions
The following table summarizes the general recommended storage conditions for chemical powders like this compound, based on established guidelines for pharmaceutical substances.
| Storage Condition | Temperature | Humidity | Duration | Notes |
| Long-Term | -20°C ± 5°C | As low as possible | Extended periods | Recommended for maintaining optimal stability.[] |
| Intermediate | 2°C to 8°C | As low as possible | Months | A viable alternative if a -20°C freezer is not available. |
| Accelerated (for stability studies) | 40°C ± 2°C | 75% RH ± 5% RH | Up to 6 months | Used to predict long-term stability and degradation pathways. |
| Room Temperature | 20°C to 25°C | Ambient | Short periods (hours to days) | Not recommended for long-term storage. Minimize exposure. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound Powder
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.
1. Objective: To evaluate the stability of this compound powder under accelerated temperature and humidity conditions to identify potential degradation products and predict its long-term stability.
2. Materials:
- This compound powder (at least one primary batch).
- Appropriate primary containers (e.g., amber glass vials with tightly sealed caps).
- Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.
- Validated stability-indicating analytical method (e.g., HPLC-UV or HPLC-MS) capable of separating this compound from its potential degradation products.
- Reference standard for this compound.
3. Methodology:
- Initial Analysis (Time 0): Perform a complete analysis of the this compound powder batch. This should include appearance, assay (purity), identification of any impurities, and any other relevant physical or chemical tests.
- Sample Preparation: Place accurately weighed samples of this compound powder into the primary containers. Ensure containers are sealed properly.
- Storage: Place the samples in the stability chamber set to 40°C and 75% relative humidity.
- Testing Schedule: Pull samples for analysis at specified time points. A typical schedule for a 6-month accelerated study would be 0, 1, 2, 3, and 6 months.
- Analysis: At each time point, analyze the samples for the same attributes tested at Time 0. Pay close attention to:
- Decrease in the assay value of this compound.
- Formation of new degradation products.
- Changes in physical appearance.
- Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a 5% change in assay from its initial value or any degradation product exceeding its acceptance criterion.
Visualizations
References
Mitigating potential central nervous system side effects of Serlopitant in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential central nervous system (CNS) side effects of Serlopitant in a research setting. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally bioavailable antagonist of the neurokinin-1 (NK1) receptor.[1][2][3] Its primary mechanism of action is to block the binding of Substance P, a neuropeptide involved in pain, inflammation, and mood regulation, to the NK1 receptor.[4][5] By inhibiting this interaction, this compound has been investigated for the treatment of various conditions, including chronic pruritus, overactive bladder, and refractory chronic cough.
Q2: What are the potential CNS side effects of this compound observed in clinical research?
Based on clinical trial data, the most commonly reported CNS-related side effects of this compound include somnolence (drowsiness) and fatigue. Headache has also been reported as a potential adverse event. It is noteworthy that at a 5 mg dose, this compound achieves approximately 94% occupancy of NK1 receptors in the CNS, indicating significant target engagement within the brain.
Q3: Why is it important to monitor for CNS side effects in preclinical studies of this compound?
Early identification and characterization of potential CNS liabilities are crucial for a comprehensive risk assessment of any drug candidate. International Council for Harmonisation (ICH) S7A guidelines for safety pharmacology recommend a core battery of studies to assess the effects of new chemical entities on the CNS, cardiovascular, and respiratory systems. Proactively evaluating CNS effects in preclinical models can help to:
-
Establish a safety profile for the compound.
-
Determine a therapeutic window.
-
Inform the design of subsequent clinical trials, including starting doses and monitoring parameters.
-
Investigate the mechanisms underlying any observed side effects.
Troubleshooting Guides
Issue 1: Unexplained sedative-like effects (somnolence, fatigue) are observed in animal models treated with this compound.
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: The first step is to determine if the observed sedative effects are dose-dependent. Conduct a dose-response study to identify the lowest dose at which these effects are observed and to establish a no-observed-adverse-effect-level (NOAEL).
-
Objective Assessment of Sedation: Subjective observations of sedation can be supplemented with more objective measures.
-
Locomotor Activity: Use open-field arenas equipped with automated photobeam tracking to quantify changes in horizontal and vertical activity over time. A significant decrease in activity compared to vehicle-treated controls can indicate sedation.
-
Electroencephalography (EEG) and Electromyography (EMG): For a more detailed analysis, particularly to distinguish between fatigue and somnolence, implant animals with EEG/EMG electrodes. This allows for the characterization of sleep-wake architecture, including time spent in wakefulness, rapid eye movement (REM) sleep, and non-REM (NREM) sleep. An increase in NREM sleep time or a decrease in sleep latency would be indicative of a soporific effect.
-
-
Evaluate Motor Coordination: To rule out motor impairment as a confounding factor for reduced activity, assess motor coordination using tests like the rotarod. A deficit in rotarod performance would suggest motor impairment, which could be a component of the sedative-like phenotype.
Issue 2: Animals exhibit behaviors suggestive of headache or head pain after this compound administration.
Troubleshooting Steps:
-
Utilize a Validated Headache Model: Induce a state of heightened trigeminal sensitivity that is thought to mimic aspects of headache in humans. A common method is the administration of a nitric oxide donor like nitroglycerin (NTG).
-
Assess Cutaneous Allodynia: A key translatable measure in preclinical headache models is the development of cutaneous allodynia, where a normally non-painful stimulus is perceived as painful.
-
Von Frey Filament Test: Assess mechanical sensitivity in the periorbital and hind paw regions using calibrated von Frey filaments. A decrease in the paw withdrawal threshold in this compound-treated animals (in the context of a headache-inducing stimulus) compared to controls would suggest a pro-nociceptive or headache-like effect.
-
-
Investigate Mechanism: If headache-like behaviors are confirmed, further investigation into the underlying mechanism is warranted. This could involve exploring the interaction of this compound with other neurotransmitter systems or investigating potential off-target effects.
Issue 3: Potential cognitive impairment is a concern with this compound treatment.
Troubleshooting Steps:
-
Select Appropriate Cognitive Tests: A battery of cognitive tests should be employed to assess different domains of cognition.
-
Learning and Memory:
-
Morris Water Maze: This test assesses spatial learning and memory. Look for increased latency to find the hidden platform during acquisition trials and less time spent in the target quadrant during the probe trial.
-
Novel Object Recognition: This test evaluates recognition memory. A reduced preference for the novel object in this compound-treated animals may indicate a memory deficit.
-
-
Working Memory:
-
Radial Arm Maze: This maze can be used to assess both working and reference memory. An increase in the number of errors (re-entry into previously visited arms) would suggest a working memory deficit.
-
-
-
Control for Confounding Factors: Ensure that any observed cognitive deficits are not secondary to sedation, motor impairment, or changes in motivation. Include appropriate control experiments, such as locomotor activity monitoring and tests of motor coordination (e.g., rotarod), to rule out these possibilities.
-
Consider a Reversal Study: If a cognitive deficit is observed, a reversal study can be conducted. This involves co-administering this compound with a known cognitive-enhancing agent to see if the deficit can be rescued. This can provide insights into the neurochemical basis of the observed impairment.
Quantitative Data from Clinical Trials
The following tables summarize the incidence of CNS-related adverse events from selected this compound clinical trials.
Table 1: Incidence of Somnolence and Diarrhea in a Phase 2 Trial of this compound for Chronic Pruritus
| Adverse Event | This compound (all doses) | Placebo |
| Somnolence | Mid single-digit % | Less common than this compound |
| Diarrhea | Mid single-digit % | Less common than this compound |
Data from a study where diarrhea and somnolence were the only adverse events more common with this compound than placebo.
Table 2: Incidence of Treatment-Emergent Adverse Events in a Phase 2 Trial of this compound for Prurigo Nodularis
| Adverse Event | This compound (5 mg) | Placebo |
| Nasopharyngitis | 17.2% | 3.2% |
| Diarrhea | 10.9% | 4.8% |
| Fatigue | Most frequently reported | Not specified |
Data from a phase 2 study in patients with prurigo nodularis.
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using Locomotor Activity
Objective: To quantify the effect of this compound on spontaneous motor activity in rodents.
Materials:
-
Open-field arenas with automated photobeam detection systems
-
This compound and vehicle control
-
Rodents (mice or rats)
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control at the desired doses and route of administration.
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a predefined period (e.g., 60 minutes).
-
Analyze the data by comparing the activity levels of the this compound-treated groups to the vehicle control group.
Protocol 2: Assessment of Headache-like Behavior using the Nitroglycerin (NTG) Model
Objective: To determine if this compound induces or exacerbates headache-like symptoms in a rodent model.
Materials:
-
Nitroglycerin (NTG) solution
-
Von Frey monofilaments
-
Testing chambers with a wire mesh floor
-
This compound and vehicle control
-
Rodents (rats)
Procedure:
-
Acclimate animals to the testing chambers for several days before the experiment.
-
Establish a baseline periorbital and hind paw withdrawal threshold for each animal using the von Frey filaments.
-
Administer this compound or vehicle control.
-
After a predetermined time, administer NTG (e.g., 10 mg/kg, i.p.) to induce a state of heightened sensitivity.
-
At various time points post-NTG administration (e.g., 30, 60, 90, and 120 minutes), reassess the periorbital and hind paw withdrawal thresholds using the von Frey filaments.
-
A significant decrease in the withdrawal threshold in the this compound group compared to the vehicle group would indicate an exacerbation of headache-like behavior.
Protocol 3: Assessment of Spatial Learning and Memory using the Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden escape platform
-
Video tracking software
-
This compound and vehicle control
-
Rodents (mice or rats)
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle daily prior to testing.
-
Conduct 4 trials per day for each animal. In each trial, the animal is placed into the pool from a different starting position and allowed to swim until it finds the hidden platform.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analyze the data to compare the learning curves during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound and vehicle groups.
Visualizations
Caption: this compound blocks Substance P binding to the NK1 receptor, which may lead to CNS side effects.
Caption: A logical workflow for investigating potential CNS side effects of this compound in research.
References
Navigating Serlopitant Dosage Across Species: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting the dosage of Serlopitant, a selective neurokinin-1 (NK1) receptor antagonist, for various animal species. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate effective and reliable preclinical research.
This compound is a potent antagonist of the NK1 receptor, which is the primary receptor for Substance P.[1] This pathway is implicated in a variety of physiological processes, including pruritus, making this compound a compound of interest for dermatological and neurological research.[2][3] While clinical trials have explored its use in humans for conditions like chronic pruritus, preclinical studies in animal models are crucial for understanding its pharmacological profile.[4][5] However, direct, publicly available pharmacokinetic and comprehensive dosage data for this compound across different animal species is limited.
This guide synthesizes available information on this compound and other relevant NK1 receptor antagonists to provide a framework for approaching dose selection in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the neurokinin-1 (NK1) receptor. It competitively binds to this receptor, thereby blocking the action of its primary ligand, Substance P. The Substance P/NK1 receptor system is a key mediator in the transmission of itch signals. By inhibiting this pathway, this compound can reduce pruritus.
Q2: Are there established dosages for this compound in common animal models?
A2: Specific, publicly available dosage tables for this compound in various animal species are scarce. However, non-clinical toxicology studies have been conducted in rats, mice, and dogs. These studies have noted general effects such as increased salivation and decreased body weight gain, with a 5-fold safety margin for certain histomorphological changes observed in rats. Animal studies have confirmed that this compound reduces scratching behaviors, indicating its efficacy in preclinical models of pruritus. Researchers should initiate dose-ranging studies based on available data for other NK1 receptor antagonists and allometric scaling principles.
Q3: How might the pharmacokinetics of this compound differ between species?
Q4: What are some common issues when working with this compound in animal studies?
A4: Researchers may encounter challenges such as:
-
Determining the optimal dose: Due to the lack of established dosages, extensive dose-finding studies are necessary.
-
Route of administration: The oral bioavailability of NK1 receptor antagonists can be low and variable between species. The choice of administration route (e.g., oral, subcutaneous, intravenous) will significantly impact drug exposure.
-
Species-specific side effects: As noted in toxicology studies, side effects can vary between species. Close monitoring for any adverse events is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (e.g., no reduction in scratching) | Inadequate dosage. | Perform a dose-escalation study to identify the effective dose range. Consider allometric scaling from data on other NK1 receptor antagonists as a starting point. |
| Poor bioavailability. | If using oral administration, consider alternative routes such as subcutaneous or intravenous injection to ensure adequate systemic exposure. Analyze plasma concentrations to confirm drug absorption. | |
| Species-insensitivity. | While unlikely for a conserved target like the NK1 receptor, confirm the expression and affinity of the NK1 receptor in the target species and tissue. | |
| Unexpected Adverse Events | Off-target effects. | Review the known selectivity profile of this compound. Consider reducing the dose or exploring a different administration route to minimize peak plasma concentrations. |
| Species-specific metabolism leading to toxic metabolites. | Investigate the metabolic profile of this compound in the species being studied. In vitro studies using liver microsomes or hepatocytes can provide insights. | |
| High Variability in Results | Inconsistent drug administration. | Ensure accurate and consistent dosing and administration techniques. For oral gavage, verify proper placement. |
| Differences in animal health or stress levels. | Standardize animal housing, handling, and experimental procedures to minimize variability. | |
| Genetic variability within the animal strain. | Use a sufficient number of animals per group to account for individual variations. |
Comparative Pharmacokinetic Data of NK1 Receptor Antagonists in Animals
While specific pharmacokinetic data for this compound in animals is not publicly available, the following tables provide data for other NK1 receptor antagonists, maropitant (in dogs) and Cam-2445 (in rats), which can serve as a reference for experimental design.
Table 1: Pharmacokinetics of Maropitant in Dogs
| Parameter | 1 mg/kg (s.c.) | 2 mg/kg (p.o.) | 8 mg/kg (p.o.) |
| Cmax (ng/mL) | 92 | Not Reported | Not Reported |
| Tmax (h) | 0.75 | 1.9 | 1.7 |
| Half-life (h) | 7.75 | 4.03 | 5.46 |
| Bioavailability (%) | 90.7 | 23.7 | 37.0 |
Table 2: Pharmacokinetics of Cam-2445 in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Intraduodenal (i.d.) |
| Half-life (h) | 2.93 | 12.4 | 2.91 |
| Bioavailability (%) | - | 1.4 | 26 |
Experimental Protocols
Key Experiment: Evaluation of Antipruritic Activity in a Substance P-Induced Itch Model (Mouse)
This protocol describes a common method for assessing the efficacy of an NK1 receptor antagonist in a preclinical model of pruritus.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least 7 days before the experiment.
-
House animals individually to prevent injury from scratching.
2. Materials:
-
This compound (or other NK1 receptor antagonist)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Substance P (agonist)
-
Saline (vehicle for Substance P)
-
Administration tools (e.g., oral gavage needles, syringes)
-
Video recording equipment
3. Experimental Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined time before the induction of itch (e.g., 60 minutes).
-
Use a range of doses to determine a dose-response relationship.
-
-
Induction of Itch:
-
Inject Substance P (e.g., 100 µg in 20 µL of saline) intradermally into the rostral back (nape of the neck) of the mice.
-
-
Behavioral Observation:
-
Immediately after the Substance P injection, place the mice in individual observation chambers.
-
Record the scratching behavior for a set period (e.g., 30 minutes) using a video camera.
-
A scratch is defined as a lifting of the hind limb towards the injection site and a subsequent replacement of the limb to the floor, regardless of whether contact is made with the skin.
-
-
Data Analysis:
-
Quantify the number of scratching bouts during the observation period.
-
Compare the number of scratches in the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and the Action of this compound.
References
Technical Support Center: Troubleshooting Serlopitant Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of Serlopitant in cell culture media. The following information is designed to help you troubleshoot and prevent this common issue, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What does this compound precipitation look like in cell culture media?
A1: this compound precipitation can manifest in several ways. You may observe:
-
Cloudiness or turbidity: The media may lose its clarity and appear hazy.
-
Visible particles: Small, fine particles may be seen floating in the media or settled at the bottom of the culture vessel.
-
Crystalline structures: Under a microscope, you may see distinct crystals.
It is crucial to differentiate between compound precipitation and microbial contamination. Contamination is often accompanied by a rapid change in the media's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under high magnification.
Q2: Why is my this compound precipitating in the cell culture media?
A2: Several factors can contribute to this compound precipitation:
-
Exceeding Aqueous Solubility: this compound, like many small molecule drugs, has limited solubility in aqueous solutions like cell culture media. If the final concentration in your experiment exceeds its solubility limit, it will precipitate out of solution.
-
High Stock Concentration and Solvent Shock: this compound is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity (a phenomenon known as "solvent shock") can cause the compound to crash out of solution.
-
pH of the Media: The pH of the cell culture medium (typically around 7.2-7.4) can influence the ionization state of this compound, which in turn affects its solubility.
-
Temperature Fluctuations: Changes in temperature can impact the solubility of compounds. Moving media from cold storage (e.g., 4°C) to an incubator at 37°C can sometimes induce precipitation.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). This compound may interact with these components, leading to the formation of insoluble complexes.
-
Evaporation: Over time, evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
Q3: What is a typical stock and working concentration for this compound in cell culture?
A3: While specific in vitro concentrations for this compound are not widely published, information on similar neurokinin-1 (NK1) receptor antagonists, such as Aprepitant, can provide a starting point. For Aprepitant, stock solutions of 50 mM in DMSO have been used to treat cell lines. Clinical trials with this compound have used oral doses of 0.25, 1, and 5 mg daily.
For in vitro studies, it is recommended to start with a low micromolar (µM) range and perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A solubility test is crucial to determine the maximum concentration of this compound that your specific cell culture medium can support without precipitation.
Q4: How can I prevent this compound precipitation?
A4: Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize Stock Solution and Dilution:
-
Prepare a lower concentration stock solution in DMSO.
-
When diluting the stock, add it to the media dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
-
Use a Serum-Containing Medium (if appropriate for your experiment): The proteins in fetal bovine serum (FBS) can sometimes help to solubilize and stabilize small molecules.
-
Test Solubility in Different Media: If you are using a serum-free or chemically defined medium, consider testing the solubility of this compound in different basal media formulations.
-
Control for pH: Ensure your media is properly buffered and that the pH is stable throughout your experiment.
-
Minimize Evaporation: Use appropriate culture vessels with tight-fitting lids and ensure proper humidification in your incubator.
Troubleshooting Guide
This table summarizes common observations, potential causes, and recommended solutions for this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | 1. Concentration exceeds solubility limit. 2. Solvent shock. | 1. Decrease the final concentration of this compound.2. Prepare a lower concentration stock solution.3. Add the stock solution to pre-warmed media dropwise while gently vortexing.4. Perform a serial dilution of the stock solution directly in the culture medium. |
| Precipitate forms over time in the incubator. | 1. Temperature shift. 2. pH shift due to cellular metabolism. 3. Interaction with media components over time. 4. Evaporation leading to increased concentration. | 1. Pre-warm the media to 37°C before adding this compound.2. Ensure the media is well-buffered (e.g., with HEPES).3. Conduct a solubility test to determine the stable concentration over your experimental timeframe.4. Maintain proper humidity in the incubator and use appropriate cultureware. |
| Cloudiness or haziness appears in the media. | 1. Fine particulate precipitation. 2. Microbial contamination. | 1. Examine a sample under a microscope to distinguish between precipitate and microbes.2. If it is a precipitate, follow the solutions for immediate precipitation.3. If contamination is suspected, discard the culture and review your sterile technique. |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C with 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed medium. A 2-fold dilution series is a good starting point (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).
-
To minimize solvent shock, add the stock solution to the medium while gently vortexing.
-
Ensure the final DMSO concentration is consistent across all dilutions and below a level that is toxic to your cells (typically ≤ 0.5%). Include a vehicle control with the same final DMSO concentration.
-
-
Incubation and Observation:
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for any signs of precipitation at regular intervals (e.g., 1, 4, 24, 48, and 72 hours).
-
Examine the solutions under a microscope to detect any fine particulate or crystalline precipitate.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration of this compound under your experimental conditions.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Signaling Pathway and Experimental Workflow Diagrams
As this compound is a small molecule inhibitor, its direct interaction with the Neurokinin-1 (NK1) receptor is the primary mechanism of action. The following diagram illustrates this simplified signaling pathway.
The diagram below outlines the experimental workflow for testing the effect of this compound on cells in culture, incorporating the troubleshooting steps for precipitation.
Validation & Comparative
A Comparative Analysis of Serlopitant and Aprepitant for the Management of Chronic Pruritus
For Researchers, Scientists, and Drug Development Professionals
Chronic pruritus, or itch lasting longer than six weeks, remains a significant clinical challenge with a substantial impact on patient quality of life. The neurokinin-1 (NK1) receptor and its ligand, substance P, have been identified as key players in the pathophysiology of itch. This has led to the investigation of NK1 receptor antagonists as a promising therapeutic avenue. This guide provides a detailed comparison of two such antagonists, Serlopitant and Aprepitant, summarizing their efficacy in itch reduction based on available clinical data.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Both this compound and Aprepitant are antagonists of the neurokinin-1 (NK1) receptor. Substance P, a neuropeptide, is a primary mediator of itch signaling. By binding to and activating the NK1 receptor on various cells, including central and peripheral neurons, keratinocytes, and mast cells, substance P initiates and propagates the sensation of itch. This compound and Aprepitant act by competitively blocking this interaction, thereby disrupting the itch signal transmission.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and Aprepitant in reducing itch from various clinical studies. It is important to note that the absence of head-to-head trials necessitates an indirect comparison, and variations in study design, patient populations, and outcome measures should be considered.
Table 1: Clinical Efficacy of this compound in Pruritus Reduction
| Study Identifier | Condition | N | Dosage | Duration | Primary Endpoint | Results | Citation(s) |
| NCT01951274 | Chronic Pruritus | 257 | 1 mg or 5 mg daily | 6 weeks | Mean percentage change from baseline in Visual Analog Scale (VAS) pruritus score | -41.4% (1 mg) and -42.5% (5 mg) vs -28.3% for placebo | [1][2][3][4][5] |
| NCT02196324 | Prurigo Nodularis | 127 | 5 mg daily | 8 weeks | Change from baseline in average itch VAS score | -3.6 vs -1.9 for placebo at week 8 | |
| NCT03343639 | Psoriasis-associated Pruritus | 204 | 5 mg daily | 8 weeks | Worst Itch Numeric Rating Scale (WI-NRS) 4-point responder rate | 33.3% vs 21.1% for placebo at week 8 |
Table 2: Clinical Efficacy of Aprepitant in Pruritus Reduction
| Study Design | Condition | N | Dosage | Duration | Outcome Measure | Results | Citation(s) |
| Pilot Study (NCT01683552) | Biologic-induced Pruritus | 45 | 125 mg day 1, 80 mg days 3 & 5 | 1 week | Median VAS score reduction | Baseline VAS of 8.0 to 1.0 (refractory group) and 0.0 (naive group) | |
| Proof-of-Concept Study | Chronic Refractory Pruritus | 20 | 80 mg daily | 1 week | Mean VAS score reduction | Baseline VAS of 8.4 to 4.9 | |
| Randomized Crossover Trial (NCT01625455) | Sézary Syndrome Pruritus | - | - | - | - | No significant difference between aprepitant and placebo | |
| Case Series | Various (CTCL, solid tumors, etc.) | 29 | Varied | Varied | Average VAS score reduction | Baseline VAS of 6.96 to 0.93 | |
| Randomized, Placebo-Controlled, Crossover Trial (APREPRU) | Chronic Nodular Prurigo | 58 | 80 mg daily | 4 weeks | Mean itch intensity (VAS) | No significant difference between aprepitant and placebo |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies of this compound and Aprepitant.
This compound: Phase 2 Trial in Chronic Pruritus (NCT01951274)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participants: 257 patients with severe chronic pruritus (lasting ≥ 6 weeks) refractory to antihistamines or topical steroids, and a baseline VAS score of at least 7cm.
-
Intervention: Patients were randomized to receive oral this compound (0.25 mg, 1 mg, or 5 mg) or placebo once daily for 6 weeks. A loading dose of three tablets was administered at baseline.
-
Primary Efficacy Endpoint: The percentage change in the VAS pruritus score from baseline at week 6.
-
Secondary Endpoints: Included the Numeric Rating Scale (NRS), Subject's Global Assessment of itch, Dermatology Life Quality Index (DLQI), and Pittsburgh Sleep Symptom Questionnaire-Insomnia.
Aprepitant: Pilot Study in Biologic-Induced Pruritus (NCT01683552)
-
Study Design: A single-group, prospective, pilot study.
-
Participants: 45 outpatients with metastatic solid tumors experiencing severe pruritus (VAS score ≥ 7) induced by biological drugs. Patients were classified as either refractory to standard treatment or treatment-naive.
-
Intervention: Aprepitant was administered orally at a dose of 125 mg on day 1, followed by 80 mg on day 3 and day 5.
-
Primary Endpoint: Change in median VAS score from baseline to 1 week after the first dose.
-
Data Collection: Pruritus intensity was evaluated using a VAS score recorded in a patient diary.
Concluding Remarks
Both this compound and Aprepitant, as NK1 receptor antagonists, have demonstrated efficacy in reducing pruritus in various conditions. This compound has shown consistent, statistically significant itch reduction in well-controlled Phase 2 clinical trials for chronic pruritus, prurigo nodularis, and psoriasis-associated pruritus. The data for Aprepitant is derived from a mix of pilot studies, case series, and a smaller randomized controlled trial, with some conflicting results, particularly in chronic nodular prurigo. While Aprepitant has shown promise in specific contexts, such as biologic-induced pruritus, the body of evidence from larger, controlled trials is more robust for this compound in broader chronic pruritic conditions.
The development of novel antipruritic therapies remains a critical area of research. The data presented here underscore the therapeutic potential of targeting the Substance P/NK1 receptor pathway. Further large-scale, head-to-head comparative trials would be invaluable to definitively establish the relative efficacy and safety of these two agents in the management of chronic pruritus.
References
- 1. This compound for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mauiderm.com [mauiderm.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
Serlopitant's Antipruritic Effect in Prurigo Nodularis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of serlopitant's performance in treating pruritus associated with prurigo nodularis (PN) against other therapeutic alternatives. The information is supported by experimental data from clinical trials and outlines detailed methodologies for key experiments.
Executive Summary
Prurigo nodularis is a chronic inflammatory skin disease characterized by intensely itchy nodules. The itch-scratch cycle is a key component of its pathophysiology. This compound, a selective neurokinin-1 receptor (NK1-R) antagonist, was developed to alleviate pruritus by blocking the action of substance P, a key neuropeptide involved in itch signaling. While Phase II clinical trials showed promising results in reducing itch, subsequent Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development for this indication. This guide compares the clinical trial data of this compound with other emerging and established treatments for prurigo nodularis, including nemolizumab, dupilumab, nalbuphine, and aprepitant.
Comparative Efficacy of Treatments for Prurigo Nodularis
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives. The primary endpoint for most of these trials was the proportion of patients achieving a significant reduction in the Worst-Itch Numeric Rating Scale (WI-NRS) or a similar itch scale.
Table 1: this compound Clinical Trial Results for Prurigo Nodularis
| Trial Phase | Number of Patients | Treatment Group | Placebo Group | Primary Endpoint Met | Key Findings |
| Phase II (TCP-102) | 127 | 48% reduction in average pruritus at 8 weeks[1] | 26% reduction in average pruritus at 8 weeks[1] | Yes | Statistically significant reduction in pruritus compared to placebo at weeks 2, 4, and 8.[1] |
| Phase III (MTI-105) | 285 | 26.45% of patients with ≥4-point WI-NRS improvement at week 10[2] | 20.31% of patients with ≥4-point WI-NRS improvement at week 10[2] | No | Numerical advantage for this compound was not statistically significant. |
| Phase III (MTI-106) | 295 | 25.90% of patients with ≥4-point WI-NRS improvement at week 10 | 18.95% of patients with ≥4-point WI-NRS improvement at week 10 | No | Numerical advantage for this compound was not statistically significant. |
Table 2: Alternative Treatments - Clinical Trial Results for Prurigo Nodularis
| Drug (Mechanism) | Trial Phase | Number of Patients | Treatment Group | Placebo Group | Primary Endpoint Met |
| Nemolizumab (IL-31 Receptor Antagonist) | Phase III (OLYMPIA 1) | 286 | 58.4% with ≥4-point PP-NRS improvement at week 16 | 16.7% with ≥4-point PP-NRS improvement at week 16 | Yes |
| Nemolizumab (IL-31 Receptor Antagonist) | Phase III (OLYMPIA 2) | 274 | 56.3% with ≥4-point PP-NRS improvement at week 16 | 20.9% with ≥4-point PP-NRS improvement at week 16 | Yes |
| Dupilumab (IL-4/IL-13 Receptor Antagonist) | Phase III (PRIME) | 151 | 60% with ≥4-point WI-NRS improvement at week 24 | 18% with ≥4-point WI-NRS improvement at week 24 | Yes |
| Dupilumab (IL-4/IL-13 Receptor Antagonist) | Phase III (PRIME2) | 160 | 37.2% with ≥4-point WI-NRS improvement at week 12 | 22% with ≥4-point WI-NRS improvement at week 12 | Yes |
| Nalbuphine ER (Kappa-opioid agonist, Mu-opioid antagonist) | Phase II | 62 | 50% responder rate (≥50% reduction in worst-itch NRS) in completers (180mg BID) | Approached statistical significance (p=0.083) in MITT population | Mixed |
| Aprepitant (NK1-R Antagonist) | Phase II (APREPRU) | 58 | No significant difference from placebo in mean itch intensity reduction | No significant difference from treatment in mean itch intensity reduction | No |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound Phase III Clinical Trial Protocol (MTI-105 & MTI-106)
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Adults (18 years or older) with a diagnosis of prurigo nodularis, characterized by the presence of at least ten nodules on at least two different body areas. Patients were required to have a history of chronic pruritus for at least six months and a WI-NRS score of 7 or higher at screening.
-
Treatment: Patients were randomized in a 1:1 ratio to receive either this compound 5 mg or a matching placebo orally once daily for 10 weeks. A 3-tablet loading dose was administered on the first day.
-
Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving a 4-point or greater improvement from baseline on the WI-NRS at week 10.
-
Assessments: The WI-NRS was self-reported by patients daily. Safety and tolerability were also assessed throughout the study.
Murine Model of Prurigo Nodularis-like Lesions
-
Animal Model: 6-8 week old C57BL/6 mice are typically used.
-
Induction of PN-like Lesions:
-
Type 2 Inflammation: The back skin of the mice is treated daily with MC903 (a vitamin D3 analog) to induce a type 2 inflammatory environment.
-
Mechanical Scratching: The MC903-treated area is then subjected to repetitive mechanical scratching (e.g., 100 strokes with a cell scraper) daily for the first 14 days, followed by alternate-day MC903 and continued daily scratching for another 14 days. To prevent spontaneous scratching from interfering with the controlled mechanical scratching, the area is often bandaged.
-
-
Treatment Administration: Test compounds (e.g., this compound) or vehicle are administered to the mice, typically orally or via injection, starting at a predetermined time point after the induction of the PN-like lesions.
-
Assessment of Antipruritic Effect:
-
Behavioral Analysis: Spontaneous scratching behavior is video-recorded and quantified. This includes counting the number of scratching bouts directed at the affected area. Licking and biting behaviors can also be assessed as they may indicate itch or pain.
-
Histological Analysis: Skin biopsies are taken at the end of the study to assess for epidermal hyperplasia, dermal fibrosis, and inflammatory cell infiltration, which are characteristic of PN.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Conclusion
While this compound showed initial promise as a targeted therapy for the pruritus associated with prurigo nodularis, its failure to meet primary endpoints in Phase III trials underscores the complexity of treating this condition. The comparative data presented here highlights the superior efficacy of alternative agents, such as the IL-31 receptor antagonist nemolizumab and the IL-4/IL-13 receptor antagonist dupilumab, which have demonstrated robust and statistically significant reductions in itch and skin lesions in large-scale clinical trials. The detailed experimental protocols provide a framework for future preclinical and clinical research in the development of novel antipruritic therapies.
References
Cross-validation of Serlopitant's efficacy in different chronic pruritus models
A detailed guide for researchers and drug development professionals on the cross-validation of serlopitant's efficacy in various chronic pruritus models, with a comparative look at alternative therapies.
Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases. The neurokinin-1 receptor (NK1R) antagonist, this compound, has been investigated as a potential treatment for various forms of chronic pruritus. This guide provides a comprehensive comparison of this compound's efficacy across different chronic pruritus models and evaluates its performance against alternative therapies, including nemolizumab, difelikefalin, and nalbuphine. The information is compiled from publicly available clinical trial data and peer-reviewed publications to aid researchers, scientists, and drug development professionals in their understanding of the current landscape of anti-pruritic drug development.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative efficacy data from key clinical trials of this compound and its comparators in different chronic pruritus conditions.
Table 1: Efficacy of this compound in Prurigo Nodularis (PN)
| Trial Identifier | Treatment Group | Primary Endpoint | Result | p-value | Citation |
| Phase 2 (NCT02196324) | This compound 5 mg | Change from baseline in average itch VAS score at week 8 | -3.6 | <0.001 | [1] |
| Placebo | -1.9 | [1] | |||
| Phase 3 (MTI-105) | This compound 5 mg | ≥4-point improvement in WI-NRS at week 10 | 26.45% | Not Statistically Significant | [2] |
| Placebo | 20.31% | [2] | |||
| Phase 3 (MTI-106) | This compound 5 mg | ≥4-point improvement in WI-NRS at week 10 | 25.90% | Not Statistically Significant | [2] |
| Placebo | 18.95% |
Table 2: Efficacy of this compound in Chronic Pruritus of Unknown Origin (CPUO)
| Trial Identifier | Treatment Group | Primary Endpoint | Result | p-value | Citation |
| Phase 2 (NCT01951274) | This compound 1 mg | % change in VAS from baseline at week 6 | Statistically significant improvement vs. placebo | 0.022 | |
| This compound 5 mg | Statistically significant improvement vs. placebo | 0.013 | |||
| Placebo | -28.3% | ||||
| Phase 2 | This compound | ≥4-point improvement in WI-NRS at week 10 | 37.9% | Not Met | |
| Placebo | 39.3% |
Table 3: Efficacy of this compound in Atopic Dermatitis (AD)
| Trial Identifier | Treatment Group | Primary Endpoint | Result | p-value | Citation |
| Phase 2 (MTI-103) | This compound | Change in WI-NRS from baseline | Not met | Not Statistically Significant | |
| Placebo |
Table 4: Efficacy of Alternative Therapies in Chronic Pruritus
| Drug | Indication | Trial Identifier | Primary Endpoint | Result | p-value | Citation |
| Nemolizumab | Prurigo Nodularis | OLYMPIA 1 (Phase 3) | ≥4-point improvement in PP-NRS at week 16 | 58.4% vs 16.7% (placebo) | <0.0001 | |
| Difelikefalin | CKD-associated Pruritus | KALM-1 (Phase 3) | ≥3-point improvement in WI-NRS at week 12 | 49.1% vs 27.9% (placebo) | <0.001 | |
| Nalbuphine | Prurigo Nodularis | PRISM (Phase 2b/3) | ≥4-point reduction in WI-NRS at week 14 | 24.7% vs 13.9% (placebo) | 0.0157 | |
| Nalbuphine | Uremic Pruritus | Phase 2/3 | Mean decline in NRS from baseline | -3.5 (120mg) vs -2.8 (placebo) | 0.017 |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a thorough understanding of the experimental conditions.
This compound
Phase 2 Trial in Prurigo Nodularis (NCT02196324)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: 128 patients with chronic, treatment-refractory prurigo nodularis for more than 6 weeks.
-
Inclusion Criteria: Severe pruritus as determined by a visual analog scale (VAS) score of ≥7 on a 0-10 scale at screening.
-
Intervention: this compound 5 mg or placebo orally once daily for 8 weeks.
-
Primary Endpoint: Change in average itch VAS score at weeks 4 and 8.
Phase 2 Trial in Chronic Pruritus of Unknown Origin (NCT01951274)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: 257 patients with severe chronic pruritus refractory to antihistamines or topical steroids.
-
Inclusion Criteria: Pruritus lasting at least six weeks with a baseline VAS pruritus score of at least 7cm.
-
Intervention: this compound (0.25 mg, 1 mg, or 5 mg) or placebo, administered once daily for 6 weeks.
-
Primary Endpoint: Percentage change in VAS pruritus score from baseline at week 6.
Nemolizumab
OLYMPIA 1 Phase 3 Trial in Prurigo Nodularis (NCT04501666)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 286 adults with moderate to severe prurigo nodularis.
-
Inclusion Criteria: At least 20 nodules, an Investigator's Global Assessment (IGA) score of ≥3, and a Peak Pruritus Numerical Rating Scale (PP-NRS) score of at least 7.0.
-
Intervention: Subcutaneous injections of nemolizumab (30 mg or 60 mg based on weight) or placebo every 4 weeks for 24 weeks.
-
Primary Endpoints: Proportion of patients with an itch response (≥4-point improvement in weekly average PP-NRS) and IGA success (score of 0/1 and ≥2-grade improvement) at week 16.
Difelikefalin
KALM-1 Phase 3 Trial in CKD-associated Pruritus (NCT03422653)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled 12-week treatment trial with a 52-week open-label extension.
-
Patient Population: 378 hemodialysis patients with moderate-to-severe pruritus.
-
Inclusion Criteria: Patients undergoing hemodialysis with a weekly average 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score of ≥4.
-
Intervention: Intravenous difelikefalin (0.5 mcg/kg) or placebo administered three times per week after each hemodialysis session for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving at least a three-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.
Nalbuphine
PRISM Phase 2b/3 Trial in Prurigo Nodularis (NCT03497975)
-
Study Design: A randomized, double-blind, placebo-controlled, two-arm study with an open-label extension.
-
Patient Population: 353 patients with prurigo nodularis.
-
Inclusion Criteria: Not detailed in the provided search results.
-
Intervention: Oral nalbuphine extended-release (ER) 162 mg twice daily or placebo, following a 2-week titration period.
-
Primary Endpoint: The proportion of patients achieving at least a 4-point improvement from baseline with respect to the weekly mean of the daily WI-NRS at week 14.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
This compound is a neurokinin-1 receptor (NK1R) antagonist. Substance P, a neuropeptide, is a key mediator of itch signaling and binds to NK1R on various cells, including sensory neurons. This binding activates downstream signaling pathways, leading to the transmission of the itch signal. This compound blocks the binding of Substance P to NK1R, thereby inhibiting this signaling cascade and reducing the sensation of pruritus.
Nemolizumab is a monoclonal antibody that targets the Interleukin-31 receptor A (IL-31RA). IL-31, a cytokine primarily produced by Th2 cells, plays a crucial role in pruritus by binding to its receptor complex (IL-31RA and oncostatin M receptor beta) on sensory neurons. This binding activates downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately lead to the sensation of itch. Nemolizumab blocks the IL-31 receptor, preventing IL-31 from binding and activating these downstream pathways.
Difelikefalin and nalbuphine modulate the opioid system to reduce pruritus. An imbalance in the mu- and kappa-opioid receptor systems is thought to contribute to itch. Difelikefalin is a selective kappa-opioid receptor (KOR) agonist. Activation of KORs, both in the peripheral and central nervous system, has an inhibitory effect on itch signaling. Nalbuphine is a mixed kappa-opioid receptor agonist and mu-opioid receptor (MOR) antagonist. By activating KORs and blocking MORs (which can promote itch), nalbuphine provides a dual mechanism to reduce pruritus.
Experimental Workflow Comparison
The following diagram provides a generalized comparison of the clinical trial workflows for evaluating these anti-pruritic agents.
Conclusion
This compound, a neurokinin-1 receptor antagonist, has shown mixed results in clinical trials for chronic pruritus. While demonstrating efficacy in a Phase 2 trial for chronic pruritus of unknown origin, it failed to meet its primary endpoints in Phase 3 trials for prurigo nodularis and a Phase 2 trial for atopic dermatitis-associated pruritus. In contrast, alternative therapies targeting different pathways have shown more consistent and robust efficacy. Nemolizumab, an IL-31 receptor antagonist, has demonstrated significant improvements in both itch and skin lesions in patients with prurigo nodularis. Difelikefalin, a kappa-opioid receptor agonist, is effective in reducing uremic pruritus in hemodialysis patients. Nalbuphine, a mixed kappa-opioid agonist and mu-opioid antagonist, has also shown promise in treating prurigo nodularis and uremic pruritus.
The data presented in this guide highlights the complexity of chronic pruritus and the importance of targeting specific underlying pathophysiological pathways. While the NK1R pathway remains a target of interest, the clinical development of this compound has faced challenges. The success of agents like nemolizumab, difelikefalin, and nalbuphine underscores the potential of targeting the IL-31 and opioid receptor pathways for the management of chronic pruritus. Further research, including head-to-head comparative trials, is needed to fully elucidate the relative efficacy and safety of these different therapeutic approaches in various subpopulations of patients with chronic pruritus.
References
Independent Replication of Serlopitant's Effects on Substance P-Induced Scratching: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Serlopitant, a neurokinin-1 (NK1) receptor antagonist, and its role in mitigating pruritus, with a focus on the effects of substance P-induced scratching. While direct independent preclinical replication studies on this compound's effect on substance P-induced scratching were not identified in the public domain, this guide synthesizes available clinical trial data for this compound and compares it with alternative NK1 receptor antagonists.
Executive Summary
This compound, a selective NK1 receptor antagonist, was developed to treat chronic pruritus by blocking the action of substance P, a key neuropeptide involved in itch signaling.[1][2] Preclinical studies have shown that intradermal injection of substance P in mice leads to a dose-dependent increase in scratching behavior, an effect that can be inhibited by NK1 receptor antagonists.[3][4][5] this compound showed promising results in Phase 2 clinical trials for chronic pruritus, prurigo nodularis, and psoriasis-associated pruritus, demonstrating a statistically significant reduction in itch intensity compared to placebo. However, two Phase 3 clinical trials (MTI-105 and MTI-106) for the treatment of pruritus associated with prurigo nodularis did not meet their primary endpoint of a statistically significant reduction in pruritus. This guide presents the available data for this compound and compares it with other NK1 receptor antagonists, namely aprepitant and tradipitant.
Substance P and NK1 Receptor Signaling Pathway in Pruritus
Substance P is a neuropeptide that plays a crucial role in transmitting itch signals. It binds to the neurokinin-1 receptor (NK1R), which is found on various cells, including neurons and immune cells. This interaction triggers a signaling cascade that leads to the sensation of itch and promotes scratching. NK1 receptor antagonists like this compound work by blocking this binding, thereby interrupting the itch signal.
Comparison of NK1 Receptor Antagonists for Pruritus
While this compound's development for prurigo nodularis was halted after Phase 3 trials, other NK1 receptor antagonists have been investigated for their anti-pruritic effects. The following table summarizes the available clinical trial data for this compound, Aprepitant, and Tradipitant.
| Drug | Mechanism of Action | Indication Studied for Pruritus | Key Clinical Trial Findings | Status |
| This compound | Selective NK1 Receptor Antagonist | Chronic Pruritus, Prurigo Nodularis, Psoriasis-associated pruritus | Phase 2: Statistically significant reduction in pruritus compared to placebo. Phase 3 (Prurigo Nodularis): Did not meet primary endpoint. | Development for prurigo nodularis discontinued. |
| Aprepitant | NK1 Receptor Antagonist | Chronic Refractory Pruritus (various etiologies), Pruritus from biological cancer treatments | Pilot/Small Studies: Showed significant reduction in pruritus in patients with various underlying conditions, including cancer and cutaneous T-cell lymphoma. | Used off-label for pruritus; further large-scale controlled trials are needed. |
| Tradipitant | Selective NK1 Receptor Antagonist | Atopic Dermatitis-associated pruritus | Phase 3 (EPIONE study): Did not meet the primary endpoint in the overall population but showed a robust antipruritic effect in patients with mild atopic dermatitis. | Under investigation for various conditions. |
Experimental Protocols: Clinical Trial Methodologies
The following sections detail the methodologies of key clinical trials for this compound.
This compound Phase 2 Trial for Chronic Pruritus (NCT01951274)
-
Objective: To assess the safety and efficacy of this compound in treating chronic pruritus.
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.
-
Participants: Patients with severe chronic pruritus (lasting at least 6 weeks) refractory to antihistamines or topical steroids.
-
Intervention: Patients were randomized to receive this compound (0.25 mg, 1 mg, or 5 mg) or a placebo once daily for 6 weeks.
-
Primary Efficacy Endpoint: The percentage change in the Visual Analog Scale (VAS) pruritus score from baseline.
-
Results: The 1 mg and 5 mg doses of this compound were associated with a statistically significant reduction in chronic pruritus compared to placebo.
This compound Phase 3 Trials for Prurigo Nodularis (MTI-105 & MTI-106)
-
Objective: To assess the efficacy and safety of this compound for the treatment of pruritus in adults with prurigo nodularis.
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Patients with a diagnosis of prurigo nodularis and severe pruritus.
-
Intervention: Patients were randomized to receive this compound 5 mg or a placebo orally once daily for 10 weeks.
-
Primary Efficacy Endpoint: The proportion of patients with a 4-point or greater improvement on the Worst-Itch Numeric Rating Scale (WI-NRS) at week 10 compared to baseline.
-
Results: Neither trial met its primary endpoint, showing no statistically significant difference between this compound and placebo.
Conclusion
While the initial promise of this compound for the treatment of chronic pruritus was not fully realized in Phase 3 trials for prurigo nodularis, the exploration of NK1 receptor antagonism as a therapeutic strategy for itch remains an active area of research. The mixed results across different patient populations and disease severities for this compound and other NK1 receptor antagonists like tradipitant highlight the complexity of pruritus as a symptom. Further research is warranted to identify specific patient subgroups that may benefit from this class of medication and to explore the potential of other drugs targeting the substance P-NK1R pathway.
References
- 1. The NK1 receptor antagonist this compound for treatment of chronic pruritus [pubmed.ncbi.nlm.nih.gov]
- 2. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Serlopitant for Psoriatic Pruritus: A Comparative Analysis Against Standard Therapies
For Immediate Release
This guide provides a detailed comparison of the efficacy of serlopitant, an investigational neurokinin-1 (NK1) receptor antagonist, with standard treatments for psoriatic pruritus. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available clinical data, experimental methodologies, and relevant signaling pathways. While this compound showed initial promise in a Phase 2 trial for reducing itch associated with psoriasis, it is crucial to note that its development was halted after failing to meet primary endpoints in Phase 3 trials for prurigo nodularis, another chronic itch condition.
Executive Summary
Psoriatic pruritus, or itch, is a prevalent and burdensome symptom for patients with psoriasis, significantly impacting their quality of life.[1] Standard treatments for psoriasis, such as topical corticosteroids, phototherapy, and systemic biologics, often aim to reduce overall inflammation and skin lesions, with variable efficacy on pruritus itself.[1] this compound, an oral, once-daily NK1 receptor antagonist, was developed to directly target the neurogenic pathways of itch. A Phase 2 clinical trial demonstrated a statistically significant, albeit modest, improvement in psoriatic pruritus compared to placebo.[1][2] However, its failure in later-stage trials for a similar indication raises questions about its overall therapeutic potential. This guide presents the clinical evidence for this compound in psoriatic pruritus and compares it with data from established standard-of-care treatments.
Quantitative Data Comparison
The following table summarizes the efficacy data from the key clinical trial of this compound for psoriatic pruritus and representative data for standard therapies. It is important to note that these data are not from head-to-head comparison trials and endpoints may vary across studies.
| Treatment | Study/Trial | Primary Endpoint | Efficacy Result | Placebo Response |
| This compound (5 mg) | NCT03343639 (Phase 2) | ≥4-point improvement in Worst Itch Numeric Rating Scale (WI-NRS) at Week 8 | 33.3% of patients[2] | 21.1% of patients |
| Topical Corticosteroids (Clobetasol Propionate 0.025%) | Phase 3 Studies | Treatment success (IGA score of 0 or 1) at Day 15 | ~30% of patients | ~9.5% of patients |
| Narrowband UVB (NB-UVB) Phototherapy | LITE Study (NCT01553058) | Clear or almost clear skin (PGA ≤ 1) at 12 weeks | 25.6% of patients (office-based) | N/A (Compared to home-based) |
| Anti-IL-17 (Secukinumab) | FIXTURE Study | PASI 75 response at Week 16 | 79.0% of patients | N/A (Compared to Ustekinumab) |
| JAK Inhibitor (Tofacitinib 10 mg BID) | NCT01241591 (OPT Compare) | Non-inferiority to Etanercept (PASI 75) at Week 12 | Non-inferior to Etanercept, superior to placebo | Statistically significant improvement vs. placebo |
Note: IGA (Investigator's Global Assessment) and PASI (Psoriasis Area and Severity Index) are measures of overall psoriasis severity, not specifically pruritus. However, pruritus often improves with a reduction in overall disease activity.
Experimental Protocols
This compound: Phase 2 Clinical Trial (NCT03343639)
Objective: To assess the efficacy, safety, and tolerability of this compound for the treatment of pruritus in adults with plaque psoriasis.
Study Design: A randomized, double-blind, placebo-controlled study conducted over 8 weeks.
Patient Population: 204 adult patients (18-80 years) with a diagnosis of plaque psoriasis for at least 6 months, covering ≤10% of their body surface area. Patients were required to have pruritus for at least 4 weeks and a Worst Itch Numeric Rating Scale (WI-NRS) score of ≥7 at screening.
Intervention: Patients were randomized to receive either this compound 5 mg or a matching placebo orally, once daily for 8 weeks. A 3-tablet loading dose was administered on the first day.
Key Inclusion Criteria:
-
Diagnosis of plaque psoriasis for ≥6 months.
-
Plaque psoriasis covering ≤10% of Body Surface Area (BSA).
-
Pruritus for ≥4 weeks.
-
WI-NRS score ≥7 at initial screening.
Key Exclusion Criteria:
-
Clinical worsening of psoriasis within 12 weeks prior to randomization.
-
Predominance of non-plaque forms of psoriasis.
-
Concurrent medical conditions with a known etiology for pruritus other than psoriasis.
-
Use of prohibited medications, including other systemic psoriasis therapies, phototherapy, and other anti-pruritic agents.
Primary Efficacy Endpoint: The proportion of patients with a ≥4-point improvement from baseline on the WI-NRS at Week 8.
Standard Treatments: Representative Methodologies
-
Topical Corticosteroids: These are considered a cornerstone of topical treatment for mild to moderate psoriasis. Clinical trials typically involve twice-daily application of the corticosteroid cream or ointment to affected areas for a period of 2 to 4 weeks. Efficacy is often measured by the Investigator's Global Assessment (IGA), which scores the overall severity of the psoriasis plaques.
-
Phototherapy (Narrowband UVB): NB-UVB is a standard treatment for moderate to severe psoriasis. Treatment protocols usually involve sessions 2 to 3 times per week for 6 to 12 weeks. The dose of UVB is gradually increased to achieve a therapeutic effect while avoiding burning. Efficacy is typically assessed using the Psoriasis Area and Severity Index (PASI), which measures the extent and severity of psoriatic lesions.
-
Systemic Biologics (e.g., Anti-IL-17): These are injectable medications used for moderate to severe psoriasis. Anti-IL-17 drugs like secukinumab and ixekizumab are administered via subcutaneous injection at specified intervals (e.g., weekly for the first few weeks, then monthly). Clinical trials for these agents are often long-term, with primary endpoints typically being the proportion of patients achieving a 75% or 90% reduction in their PASI score (PASI 75 or PASI 90) at 12 or 16 weeks.
-
JAK Inhibitors (e.g., Tofacitinib): These are oral medications that modulate the immune response. Clinical trials for oral JAK inhibitors in psoriasis involve daily administration of the drug. Efficacy is measured by PASI scores and patient-reported outcomes, including itch severity.
Signaling Pathways and Experimental Workflow
This compound and the Substance P/NK1 Receptor Pathway
This compound is a selective antagonist of the neurokinin-1 (NK1) receptor. The primary ligand for this receptor is Substance P, a neuropeptide involved in neurogenic inflammation and the transmission of itch signals from the peripheral nerves to the central nervous system. By blocking the NK1 receptor, this compound aims to interrupt this signaling cascade, thereby reducing the sensation of pruritus.
JAK Inhibitors and the JAK-STAT Pathway
JAK (Janus kinase) inhibitors, such as tofacitinib, target the intracellular JAK-STAT signaling pathway. Many cytokines that are crucial in the pathogenesis of psoriasis, including interleukins (IL-23) and interferons, utilize this pathway to transmit their signals. By inhibiting JAK enzymes, these drugs disrupt the downstream signaling cascade that leads to the production of inflammatory mediators, thereby reducing the inflammation and hyperproliferation of skin cells characteristic of psoriasis.
This compound Phase 2 Trial Workflow
The following diagram illustrates the workflow of the NCT03343639 clinical trial for this compound in psoriatic pruritus.
References
A Comparative Safety Analysis of Serlopitant and Other Neurokinin-1 (NK1) Receptor Antagonists
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the investigational drug Serlopitant and other approved and investigational NK1 receptor antagonists. This analysis is supported by available clinical trial data and peer-reviewed literature to facilitate informed decisions in research and development.
The class of Neurokinin-1 (NK1) receptor antagonists has shown therapeutic promise in a variety of conditions, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and chronic pruritus. By blocking the action of Substance P (SP) on the NK1 receptor, these drugs modulate key signaling pathways involved in these conditions. While efficacy is a primary consideration, a thorough understanding of the safety and tolerability of these agents is paramount. This guide focuses on a comparative analysis of the safety profile of this compound, an NK1 receptor antagonist investigated for chronic pruritus, with other notable drugs in its class such as Aprepitant, Fosaprepitant, and Tradipitant.
Comparative Safety Profiles: An Overview
Direct head-to-head comparative safety trials between this compound and other NK1 antagonists are limited in the public domain. Therefore, this comparison is primarily based on data from individual placebo-controlled clinical trials and real-world adverse event database analyses.
This compound , investigated for the treatment of chronic pruritus, has demonstrated a generally favorable safety profile in Phase II and III clinical trials.[1][2][3][4] The most commonly reported treatment-emergent adverse events (TEAEs) were generally mild to moderate in severity.[1]
Aprepitant and its intravenous prodrug Fosaprepitant are well-established for the prevention of CINV and PONV. Their safety profiles have been extensively characterized in numerous clinical trials. Generally, they are considered safe and well-tolerated.
Tradipitant is another investigational NK1 receptor antagonist that has been studied for atopic dermatitis and gastroparesis. Its safety profile is still being established through ongoing clinical trials.
A real-world analysis of the FDA Adverse Event Reporting System (FAERS) database provided a comparison of the adverse event profiles of aprepitant, fosaprepitant, and netupitant, another NK1 antagonist. This analysis revealed some differences in their adverse event signals, with aprepitant and fosaprepitant showing consistent signals primarily in general and administration-site disorders.
Quantitative Safety Data
The following tables summarize the incidence of common treatment-emergent adverse events for this compound and other NK1 antagonists based on available clinical trial data. It is important to note that these are not from direct comparative trials unless specified.
Table 1: Treatment-Emergent Adverse Events for this compound in Chronic Pruritus (Phase II Data)
| Adverse Event | This compound (All Doses) % | Placebo % |
| Urinary Tract Infection | 4.8 | 2.5 |
| Nasopharyngitis | 4.8 | 3.7 |
| Diarrhea | 4.7 | 3.4 |
| Headache | 4.4 | 6.3 |
| Somnolence | 1.7 | 1.5 |
Table 2: Common Adverse Events Associated with Aprepitant/Fosaprepitant in CINV Prevention (Data synthesized from multiple sources)
| Adverse Event | Incidence Range (%) |
| Fatigue/Asthenia | 10 - 18 |
| Nausea | 7 - 13 |
| Hiccups | 4 - 11 |
| Constipation | 6 - 10 |
| Diarrhea | 6 - 9 |
| Headache | 5 - 9 |
| Anorexia (Decreased Appetite) | 4 - 11 |
Table 3: Common Treatment-Emergent Adverse Events for Tradipitant in Atopic Dermatitis
In a Phase 3 trial for atopic dermatitis (EPIONE), tradipitant was reported to have a well-tolerated safety profile, though specific incidence rates of common AEs were not detailed in the provided search results.
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are often proprietary. However, based on the available information from clinical trial registries and publications, a general methodology for assessing the safety of NK1 antagonists in a clinical trial setting can be outlined.
General Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Study of an Oral NK1 Antagonist for Chronic Pruritus:
-
Patient Population: Adult patients with a diagnosis of chronic pruritus of a specific etiology (e.g., prurigo nodularis) for at least 6 weeks, with a baseline severity score of ≥ 7 on a 0-10 Numerical Rating Scale (NRS) for worst itch, and who have had an inadequate response to topical corticosteroids and/or antihistamines.
-
Exclusion Criteria: Significant skin diseases other than the one being studied, history of malignancy, severe renal or hepatic impairment, and use of prohibited medications.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment:
-
Investigational drug (e.g., this compound 5 mg) administered orally once daily for 12 weeks.
-
Matching placebo administered orally once daily for 12 weeks.
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs) at each study visit.
-
Physical examinations, vital sign measurements (blood pressure, heart rate, respiratory rate, temperature), and 12-lead electrocardiograms (ECGs) at baseline and specified follow-up visits.
-
Clinical laboratory tests (hematology, clinical chemistry, urinalysis) at baseline and specified follow-up visits.
-
Assessment of causality of AEs to the study drug by the investigator.
-
-
Statistical Analysis of Safety Data:
-
The incidence of all AEs, treatment-related AEs, SAEs, and AEs leading to discontinuation will be summarized by treatment group.
-
AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Descriptive statistics will be used to present the safety data.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NK-1 Receptor Antagonists and Pruritus: Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is itching to quell chronic pruritus | MDedge [mdedge.com]
- 4. The NK1 receptor antagonist this compound for treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Serlopitant: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Serlopitant, an investigational compound, is crucial to ensure laboratory safety and prevent environmental contamination. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, strict adherence to established disposal protocols is mandatory. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Hazard and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. This information dictates the necessary precautions for both use and disposal.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
There are no publicly available experimental protocols for the chemical neutralization or degradation of this compound. Therefore, the primary method of disposal is to treat it as hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
2. Waste Segregation:
-
DO NOT dispose of this compound down the drain or in regular solid waste containers.[1]
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be segregated as hazardous chemical waste.
3. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards: "Toxic," "Aquatic Hazard"
-
The date the waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Ensure the storage area is cool and well-ventilated.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Disposal must be conducted through an approved and licensed hazardous waste disposal contractor. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
6. Spill Management:
-
In the event of a spill, contain the spill using appropriate absorbent materials.
-
Clean the area thoroughly, and collect all cleanup materials in the designated hazardous waste container.
-
Avoid generating dust from the solid compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by various agencies to protect public health and the environment. In the United States, these include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). While this compound is not currently listed as a controlled substance, its high aquatic toxicity places it under the purview of hazardous waste regulations. Adherence to these guidelines is not only a matter of best practice but also a legal requirement.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Serlopitant
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Serlopitant, a neurokinin-1 receptor antagonist. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Body | Protective clothing | A lab coat or gown should be worn. Ensure it is clean and fully buttoned. |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator may be necessary. |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Aliquoting: Handle solid this compound with care to avoid generating dust. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep all this compound waste, including contaminated consumables like gloves and pipette tips, separate from general laboratory waste.
-
Containment: Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
